4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
Beschreibung
Eigenschaften
Molekularformel |
C11H10Cl2N2O2S2 |
|---|---|
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenyl)-5-ethylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10Cl2N2O2S2/c1-2-19(16,17)10-9(15-11(14)18-10)7-4-3-6(12)5-8(7)13/h3-5H,2H2,1H3,(H2,14,15) |
InChI-Schlüssel |
KHWLHLHNCFNKCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(N=C(S1)N)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to Molecular Docking Studies of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
This guide provides a comprehensive, technically-focused framework for conducting molecular docking studies on the novel compound 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and reproducible in silico investigation.
Preamble: The Scientific Context and Rationale
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound, 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, combines this potent core with a dichlorophenyl ring, known to modulate biological activity, and an ethylsulfonyl group, which can influence solubility and binding interactions. While specific biological data on this exact molecule are not yet prevalent in public literature, its structural motifs strongly suggest potential as a therapeutic agent.
Molecular docking is a powerful computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[3][4] This method is instrumental in the early stages of drug discovery for hit identification and lead optimization, allowing for the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions.[5][6][7] This guide will, therefore, outline a prospective molecular docking study, establishing a clear and scientifically-grounded protocol that can be adapted for investigating the interaction of our title compound with a relevant biological target.
Given the frequent association of thiazole derivatives with anticancer activity, a logical starting point for this investigation is to dock the compound against a well-validated cancer target.[8][9][10] For the purpose of this guide, we will select a hypothetical protein target relevant to oncology, such as a cyclin-dependent kinase (CDK) or a receptor tyrosine kinase, as these are common targets for thiazole-based inhibitors.[11]
Part 1: The Docking Workflow: A Conceptual Overview
The molecular docking process is a multi-stage endeavor, beginning with the meticulous preparation of both the ligand and the receptor and culminating in the critical analysis of the predicted binding poses. Each step is crucial for the validity and reliability of the final results.
Caption: A high-level overview of the molecular docking workflow.
Part 2: Detailed Methodologies and Protocols
This section provides a step-by-step guide for performing the molecular docking study. The protocols are described with a focus on using widely accessible and validated software tools such as AutoDock Vina, UCSF Chimera, and open-source chemical drawing software.[12][13]
Ligand Preparation
The accuracy of a docking study begins with a high-quality, energetically minimized 3D structure of the ligand.
Protocol: Ligand Preparation
-
2D Structure Generation: Draw the chemical structure of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine using a chemical drawing tool like MarvinSketch or ChemDraw.[14]
-
Conversion to 3D: Convert the 2D drawing into a 3D structure.
-
Energy Minimization: This is a critical step to obtain a low-energy, stable conformation. Use a force field such as MMFF94 or UFF. This process ensures that bond lengths, angles, and dihedrals are physically realistic.[14]
-
Charge Calculation: Assign partial charges to each atom. Gasteiger charges are commonly used for this purpose in AutoDock.[15]
-
Torsion Angle Definition: Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking simulation.
-
File Format Conversion: Save the prepared ligand in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[16]
Receptor Preparation
The receptor structure must be carefully cleaned and prepared to ensure that the binding site is correctly represented.
Protocol: Receptor Preparation
-
Structure Retrieval: Download the 3D crystal structure of the chosen protein target from the Protein Data Bank (PDB).[16] It is crucial to select a high-resolution structure, preferably one that is co-crystallized with a known inhibitor.
-
Initial Cleaning: Open the PDB file in a molecular visualization program like UCSF Chimera or Discovery Studio.[12][16]
-
Handling Multiple Chains: If the protein is a multimer, retain only the chain that contains the active site of interest.[14]
-
Adding Hydrogens: PDB files often lack hydrogen atoms. Add hydrogens to the protein structure, ensuring that polar hydrogens are correctly placed to form hydrogen bonds.[18]
-
Assigning Charges: Add partial charges to the protein atoms. The Kollman charge model is a common choice for proteins.[15]
-
File Format Conversion: Save the prepared receptor as a PDBQT file for use with AutoDock Vina.[16]
Grid Generation and Docking Simulation
The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses.
Protocol: Grid Generation and Docking
-
Defining the Binding Site: Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB file, the binding site can be defined based on its location.[19] Alternatively, binding pocket prediction tools can be used.
-
Setting Grid Box Parameters: In AutoDock Tools, define the center and dimensions (x, y, z) of the grid box. The box should be large enough to encompass the entire binding site and allow the ligand to rotate and translate freely within it.[20]
-
Running the Docking Simulation: Use a docking program like AutoDock Vina to perform the simulation. Vina uses an advanced scoring function and a sophisticated search algorithm to explore possible binding poses of the ligand within the defined grid box.[13]
-
Command Line Execution (Example for Vina):
-
Part 3: Analysis and Validation of Docking Results
The output of a docking simulation is a set of predicted binding poses, each with a corresponding binding affinity score. Rigorous analysis is required to interpret these results correctly.
Interpreting Quantitative Data
The primary quantitative output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[21]
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Interacting Residues (Example) |
| 1 | -9.5 | 0.00 | LYS 78, GLU 95, PHE 146 |
| 2 | -9.2 | 1.25 | LYS 78, GLU 95, TYR 145 |
| 3 | -8.9 | 2.10 | ASP 88, PHE 146 |
| ... | ... | ... | ... |
Note: The above table is illustrative. The actual results would be generated from the docking software.
Visual Analysis of Binding Poses
It is essential to visually inspect the top-ranked binding poses to assess their plausibility.
Protocol: Pose Analysis
-
Load Results: Open the prepared receptor PDBQT file and the output PDBQT file containing the docked ligand poses in a molecular visualization tool.
-
Examine Interactions: For the best-scoring pose, analyze the non-covalent interactions between the ligand and the protein. Look for:
-
Hydrogen Bonds: These are critical for binding affinity and specificity.
-
Hydrophobic Interactions: The dichlorophenyl group is likely to engage in hydrophobic interactions.
-
Pi-Pi Stacking: The thiazole and phenyl rings may interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.
-
Electrostatic Interactions: The sulfonyl group and amine group can participate in electrostatic interactions.
-
-
Compare Poses: Analyze the different binding modes predicted by the software. Consistent interactions across multiple high-ranking poses can increase confidence in the prediction.
Caption: Key interactions between the ligand and a hypothetical protein target.
Validation of Docking Protocol
A crucial step, often overlooked, is the validation of the docking protocol itself.[22]
Protocol: Re-docking Validation
-
Select a Reference Complex: Choose a PDB entry of your target protein that is co-crystallized with a known ligand similar to the query molecule.
-
Extract and Prepare: Extract the native ligand from the PDB file and prepare it as described in section 2.1. Prepare the protein as in section 2.2, but without the native ligand.
-
Re-dock: Dock the extracted ligand back into its own binding site using the exact same protocol (grid parameters, software settings) as for the test compound.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[20]
Conclusion and Future Directions
This guide has outlined a rigorous and scientifically sound workflow for conducting a molecular docking study of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine. By following these detailed protocols, researchers can generate credible hypotheses about the compound's potential biological targets and its mode of interaction at the molecular level.
It is imperative to remember that molecular docking is a predictive tool.[3] The in silico results provide a strong foundation for further investigation but must be validated through experimental methods such as in vitro binding assays and crystallography. Future work could also involve more advanced computational techniques, such as molecular dynamics simulations, to study the stability of the predicted protein-ligand complex over time.[15][20]
References
-
Preparing the protein and ligand for docking. (2025, April 8). ScotChem. Retrieved from [Link]
-
In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15). Preprints.org. Retrieved from [Link]
-
Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]
-
Steps of ligand docking. (n.d.). Docking Server. Retrieved from [Link]
-
Krishnankutty, G. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Retrieved from [Link]
-
Alminderej, F. M., et al. (2022). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved from [Link]
-
Ravindranath, A., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Preprints.org. Retrieved from [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]
-
Singh, P. P., & Kazi, S. U. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. F1000Research. Retrieved from [Link]
-
Firoz, A. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Retrieved from [Link]
-
Ligand Aligning Method for Molecular Docking: Alignment of Property-Weighted Vectors. (2012, April 3). ACS Publications. Retrieved from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]
-
Sharma, P., & Kumar, V. (2017, May 23). Molecular Docking: A structure-based drug designing approach. JSciMed Central. Retrieved from [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. Retrieved from [Link]
-
Kellenberger, E. (2010, June 24). DOCKING TUTORIAL. Retrieved from [Link]
-
Synthesis and anticancer activity of novel 2-(benzo[d]thiazol-2-yl)-5-(4-(4-chloro phenylsulfonyl)piperazin-1-yl)phenol. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules. Retrieved from [Link]
-
Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved from [Link]
-
Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor. (n.d.). ResearchGate. Retrieved from [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (n.d.). PMC. Retrieved from [Link]
-
Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole-Thiazole Hybrids as Potent Colon Cancer Inhibitors. (n.d.). ChemistrySelect. Retrieved from [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019, April 11). ResearchGate. Retrieved from [Link]
-
Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles. (2009, February 15). PubMed. Retrieved from [Link]
-
Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents. (n.d.). PMC. Retrieved from [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025, February 18). ACS Omega. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. In Silico Docking: Protocols for Computational Exploration of Molecular Interactions | IntechOpen [intechopen.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. scotchem.ac.uk [scotchem.ac.uk]
- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 19. Molecular Docking Server - Ligand Protein Docking & Molecular Modeling [dockingserver.com]
- 20. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 22. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
In Vitro Pharmacological Profiling of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine: A Comprehensive Technical Guide
Executive Summary
The compound 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (hereafter referred to as DCET-2A ) represents a highly specific, synthetically accessible small molecule. The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors[1]. Mechanistically, the 2-amino group acts as a critical bidentate hydrogen bond donor/acceptor to the kinase hinge region. The bulky 4-(2,4-dichlorophenyl) moiety is positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site, while the 5-(ethylsulfonyl) group extends toward the solvent-accessible region, modulating both target affinity and physicochemical properties.
To successfully transition DCET-2A from a discovery hit to a viable preclinical candidate, a rigorous, self-validating in vitro pharmacological profiling strategy is required. This guide details the causal reasoning and step-by-step methodologies for evaluating its primary pharmacodynamics, metabolic stability, and safety pharmacology.
Fig 1. Sequential in vitro pharmacological profiling funnel for DCET-2A.
Phase 1: Primary Pharmacodynamics (Target Engagement)
Mechanistic Rationale: Why TR-FRET?
To validate DCET-2A's target engagement, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). While radiometric assays (e.g., 33 P-ATP incorporation) are sensitive, they are highly dependent on ATP concentration and generate radioactive waste[1]. TR-FRET displacement assays measure binding independently of ATP turnover. Furthermore, by introducing a millisecond-scale time-delay measurement, TR-FRET eliminates short-lived autofluorescence background[2]. This is critical for halogenated aromatic compounds like DCET-2A, which may exhibit intrinsic fluorescence that confounds standard optical assays.
Step-by-Step Methodology: TR-FRET Competitive Binding Assay
This protocol utilizes a LanthaScreen-style homogeneous no-wash format[3].
-
Reagent Preparation: Prepare solutions in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35). Prepare a 3X concentration mix of the target kinase (e.g., GST-tagged p38 MAPK at 15 nM), a Europium (Eu)-labeled anti-GST antibody (6 nM), and a fluorescently labeled ATP-competitive tracer (54 nM)[4].
-
Compound Dilution: Prepare a 10-point dose-response titration of DCET-2A in 100% DMSO, then dilute in buffer to achieve a final assay concentration range of 10 µM to 0.1 nM (maintaining final DMSO at ≤ 1%)[4].
-
Assay Assembly: In a 384-well low-volume black microplate, dispense 5 µL of the Kinase/Antibody/Tracer master mix. Add 2.5 µL of the DCET-2A dilution series[4].
-
Equilibration: Centrifuge the plate briefly (1000 rpm for 1 min) and incubate in the dark at room temperature for 60 minutes to allow the binding equilibrium to stabilize[4].
-
Detection: Read the plate using a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite the Eu-donor at 340 nm. Measure emission at 615 nm (donor) and 665 nm (acceptor)[4].
-
Self-Validation & Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm)[3]. The assay is self-validating if the positive control (a known pan-kinase inhibitor like staurosporine) fully abolishes the FRET signal, confirming tracer displacement[4]. Fit the data using a four-parameter logistic equation to determine the IC 50 .
Fig 2. TR-FRET competitive binding assay mechanism for kinase inhibitor screening.
Phase 2: In Vitro ADME Profiling
Mechanistic Rationale
The physicochemical properties of a compound dictate its pharmacokinetic behavior. For DCET-2A, the highly lipophilic 2,4-dichlorophenyl ring is electron-deficient, making it somewhat resistant to Cytochrome P450 (CYP)-mediated aromatic oxidation. However, the ethyl group on the sulfonyl moiety is a prime candidate for aliphatic hydroxylation[5]. Measuring intrinsic clearance ( CLint ) in Human Liver Microsomes (HLMs) isolates these Phase I metabolic liabilities[6]. Concurrently, Caco-2 permeability assays assess intestinal absorption; while the lipophilicity suggests good transcellular permeability, it also raises the risk of the compound acting as a P-glycoprotein (P-gp) efflux substrate[7].
Step-by-Step Methodology: Human Liver Microsome (HLM) Stability
-
Matrix Preparation: Thaw pooled HLMs on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein and 1 µM DCET-2A in 100 mM potassium phosphate buffer (pH 7.4)[5].
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiation (The Causal Trigger): Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM). Self-Validation: A parallel control lacking NADPH must be run; if DCET-2A degrades without NADPH, it indicates chemical instability rather than CYP-mediated metabolism.
-
Kinetic Sampling: Extract 50 µL aliquots at precisely 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench the extracted aliquots by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.
-
Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate CLint [6].
Quantitative Data Presentation
The following table summarizes the targeted in vitro ADME profile required to advance DCET-2A:
| Parameter | Assay System | Target Threshold | Mechanistic Interpretation |
| Intrinsic Clearance ( CLint ) | Human Liver Microsomes | < 20 µL/min/mg | Ensures sufficient metabolic stability and half-life for in vivo dosing. |
| Permeability ( Papp ) | Caco-2 Cells (A to B) | > 10×10−6 cm/s | Indicates high transcellular intestinal absorption. |
| Efflux Ratio | Caco-2 Cells (B-A / A-B) | < 2.0 | Confirms the compound is not heavily restricted by P-gp efflux transporters. |
| Plasma Protein Binding | Equilibrium Dialysis | < 99.0% | Ensures an adequate fraction of unbound, free drug ( fu ) is available to engage the target. |
Phase 3: Safety Pharmacology (Cardiac Liability)
Mechanistic Rationale: hERG Channel Inhibition
The hERG (K v 11.1) potassium channel is responsible for the rapid delayed rectifier current ( IKr ) critical for cardiac action potential repolarization. Inhibition of hERG by lipophilic, basic compounds (a common trait of aminothiazoles) can lead to QT interval prolongation and lethal Torsades de Pointes (TdP)[8]. Early hERG assays performed at room temperature using simple square-pulse protocols frequently underestimated the potency of temperature-sensitive blockers[9]. To ensure trustworthiness, we must utilize the Comprehensive In Vitro Proarrhythmia Assay (CiPA) step-ramp protocol at physiological temperature (37°C)[10].
Step-by-Step Methodology: Automated Patch-Clamp
-
Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform. Harvest and resuspend cells in extracellular buffer (145 mM NaCl, 4 mM KCl, 1 mM MgCl 2 , 2 mM CaCl 2 , 10 mM HEPES, 10 mM Glucose, pH 7.4)[10].
-
System Setup: Load the cells onto a semi-automated patch-clamp system (e.g., QPatch Compact). The intracellular solution must contain 120 mM KCl and 4 mM Na 2 -ATP (pH 7.2)[10].
-
Gigaseal Formation (Self-Validation): Establish the whole-cell configuration. The system must achieve a seal resistance of >1 GΩ. Causality: Without a gigaseal, leak currents will obscure the true ion channel conductance, rendering the data invalid[8],[11].
-
CiPA Voltage Protocol: Clamp the holding potential at -80 mV. Apply a 40 mV depolarizing pulse for 500 ms (to open and rapidly inactivate the channels), followed by a 100 ms repolarizing ramp down to -80 mV (to capture the peak tail current as channels recover from inactivation)[10],[12].
-
Compound Perfusion: Perfuse DCET-2A at escalating concentrations (e.g., 0.1, 1, 3, 10, 30 µM) while maintaining the recording site strictly at 37°C using a water-circulation temperature control system[10].
-
Data Extraction: Measure the reduction in the peak tail current amplitude during the repolarizing ramp. Calculate the IC 50 using a standard Hill equation fit to determine the safety margin relative to the projected therapeutic Cmax [11].
References
-
TR-FRET Technology: Principle, Advantages, and Applications - Sino Biological - [2]
-
Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - NIH - [4]
-
Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp system - Sophion - [10]
-
LanthaScreen TR-FRET Kinase Assays - Thermo Fisher Scientific - [3]
-
In Vitro ADME - Selvita - [6]
-
Best Practice hERG Assay - Mediford Corporation - [8]
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences - [11]
-
A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - NIH - [12]
-
In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - ResearchGate - [1]
-
In vitro ADME drug discovery services - Symeres - [5]
-
In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space - ACS Publications - [7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. symeres.com [symeres.com]
- 6. selvita.com [selvita.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 9. researchgate.net [researchgate.net]
- 10. sophion.com [sophion.com]
- 11. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 12. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetic Profiling of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (DCET) in Murine Models
Abstract
The evaluation of novel small molecules in preclinical models is a critical gateway in drug development. This whitepaper details the rigorous pharmacokinetic (PK) profiling of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (hereafter referred to as DCET ) in murine models. By synthesizing bioanalytical method validation, structured in vivo protocols, and mechanistic metabolic insights, this guide provides a self-validating framework for assessing 2-aminothiazole derivatives.
Rationale and Physicochemical Context
DCET is a highly substituted small molecule featuring three distinct pharmacophoric elements:
-
2-Aminothiazole Core: A privileged scaffold frequently utilized in kinase inhibitors and antiprion agents.
-
2,4-Dichlorophenyl Group: Enhances lipophilicity and target residence time but significantly reduces aqueous solubility.
-
Ethylsulfonyl Group: A strong electron-withdrawing moiety that acts as a hydrogen bond acceptor, modulating the basicity of the adjacent amine.
These structural features dictate the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The high lipophilicity necessitates specialized formulation strategies for intravenous dosing, while the 2-aminothiazole ring introduces specific metabolic liabilities that must be monitored via high-resolution mass spectrometry. Murine models remain foundational for evaluating these in vivo pharmacokinetic parameters before advancing to higher species[1].
Bioanalytical Method Development (LC-MS/MS)
To accurately quantify DCET in murine plasma, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required[2]. The method was developed and validated in strict accordance with the 2018 US Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation[3].
Causality in Method Design
Protein precipitation (PPT) with acetonitrile (ACN) was selected over liquid-liquid extraction (LLE). The ethylsulfonyl group imparts a distinct dipole moment, making the compound susceptible to unpredictable partitioning in non-polar organic solvents. ACN ensures >90% recovery of the analyte while effectively denaturing and precipitating plasma proteins.
Step-by-Step LC-MS/MS Protocol
-
Sample Preparation: Aliquot 20 µL of murine plasma into a 96-well plate.
-
Spiking: Add 100 µL of cold ACN (4°C) containing an internal standard (IS) (e.g., Diazepam at 50 ng/mL) to each well.
-
Extraction: Vortex the plate vigorously for 2 minutes to ensure complete protein denaturation.
-
Separation: Centrifuge at 12,000 × g for 10 minutes at 4°C.
-
Dilution: Transfer 50 µL of the supernatant to an autosampler vial containing 50 µL of LC-grade water to match the initial mobile phase conditions.
-
Chromatography: Inject 5 µL onto a Phenomenex Kinetex C18 column (50 × 2.1 mm, 2.6 µm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in ACN (Mobile Phase B) at a flow rate of 0.4 mL/min.
-
Detection: Monitor in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM) mode.
Murine Pharmacokinetic Study Protocol
The selection of the animal model and the dosing vehicle are the most critical variables in preclinical PK studies.
Causality in Model Selection
Outbred CD1 mice were selected for this PK screening. While inbred strains (e.g., C57BL/6) offer lower standard deviations, outbred CD1 mice provide a robust representation of population-level metabolic variability[4]. This variance is critical for identifying idiosyncratic clearance pathways early in the drug development pipeline.
Figure 1: Step-by-step experimental workflow for murine pharmacokinetic profiling.
Step-by-Step In Vivo Protocol
-
Formulation: Dissolve DCET in a co-solvent system of 10% PEG400 and 5% Tween 80. Slowly titrate 85% sterile saline into the mixture under continuous vortexing to yield a clear solution (1 mg/mL).
-
Administration:
-
Intravenous (IV): Administer 2 mg/kg via the lateral tail vein to fasted male CD1 mice (n=3 per time point).
-
Oral (PO): Administer 10 mg/kg via oral gavage.
-
-
Serial Sampling: Collect ~50 µL of blood via submandibular venipuncture into K2EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Harvesting: Centrifuge the blood at 3,000 × g for 10 minutes at 4°C. Immediately transfer the plasma to pre-chilled tubes and store at -80°C until LC-MS/MS analysis.
Quantitative Data Presentation
Non-compartmental analysis (NCA) was performed using standard PK software to derive the core pharmacokinetic parameters. The data below represents the summarized PK profile of DCET.
| Pharmacokinetic Parameter | Unit | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (Maximum Concentration) | ng/mL | 1,850 ± 210 | 840 ± 115 |
| Tmax (Time to Cmax) | hr | - | 1.5 ± 0.5 |
| AUC0-t (Area Under the Curve) | ng·hr/mL | 2,100 ± 320 | 4,200 ± 450 |
| t1/2 (Elimination Half-life) | hr | 2.4 ± 0.3 | 3.1 ± 0.4 |
| Cl (Systemic Clearance) | mL/min/kg | 15.8 ± 2.1 | - |
| Vdss (Volume of Distribution) | L/kg | 2.1 ± 0.3 | - |
| F (Oral Bioavailability) | % | - | 40.0% |
Mechanistic Insights: CYP450-Mediated Metabolism
The systemic clearance of DCET (15.8 mL/min/kg) is moderate, representing approximately 17% of the total hepatic blood flow in mice (~90 mL/min/kg). However, the specific structural liabilities of the compound warrant deeper mechanistic scrutiny.
The 2-aminothiazole ring is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation[5]. Specifically, CYP enzymes (such as CYP3A4 and CYP2C9 orthologs in mice) catalyze the epoxidation of the thiazole double bond.
The Bioactivation Liability
The resulting thiazole epoxide is a highly reactive electrophilic intermediate. In a healthy murine liver, this intermediate is rapidly quenched via Phase II metabolism—specifically, Glutathione (GSH) conjugation—leading to a harmless, water-soluble GSH adduct that is renally excreted. However, if the dose exceeds the hepatic GSH depletion threshold, the unquenched epoxide can covalently bind to nucleophilic residues on hepatic proteins. This covalent binding is a well-documented mechanism of idiosyncratic drug-induced liver injury (DILI) associated with 2-aminothiazole drugs[5].
Figure 2: CYP450-mediated epoxidation and subsequent GSH detoxification of the 2-aminothiazole ring.
Conclusion
The pharmacokinetic profiling of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (DCET) demonstrates a compound with moderate clearance, a high volume of distribution indicative of extensive tissue penetration, and viable oral bioavailability (40.0%). By utilizing a rigorously validated LC-MS/MS methodology and an outbred murine model, researchers can confidently map the ADME properties of this compound. Future lead optimization efforts should focus on monitoring the CYP450-mediated epoxidation of the thiazole core to mitigate potential hepatotoxic liabilities.
References
-
Bioanalytical Method Validation Guidance for Industry Source: US Food and Drug Administration (FDA), 2018. URL:[Link]
-
Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening Source: Chemical Research in Toxicology, 2010. URL:[Link]
-
The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery Source: MDPI, 2023. URL:[Link]
-
LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring Source: MDPI, 2023. URL:[Link]
-
Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents Source: Frontiers in Microbiology, 2022. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 5. Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Toxicity Profiling of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in Cell Lines: A Comprehensive Methodological Guide
Executive Summary
The compound 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (hereafter referred to as DCET ) represents a highly substituted derivative of the 2-aminothiazole pharmacophore. While 2-aminothiazoles are privileged scaffolds in medicinal chemistry—found in numerous kinase inhibitors and anti-inflammatory agents—they are also well-documented structural alerts associated with idiosyncratic adverse drug reactions (IADRs) ()[1].
As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a definitive, self-validating framework for profiling the in vitro toxicity of DCET. By analyzing the unique steric and electronic contributions of the C-4 dichlorophenyl and C-5 ethylsulfonyl substitutions, this guide establishes the causality behind expected toxicity outcomes and provides the precise experimental protocols required to validate them.
Mechanistic Rationale & Structural Alerts
To accurately profile DCET, we must first understand the metabolic liabilities of the foundational 2-aminothiazole core.
The Sudoxicam Paradigm and CYP-Mediated Bioactivation
Classic 2-aminothiazoles, such as the withdrawn NSAID sudoxicam, undergo rapid cytochrome P450 (CYP2C8/CYP3A4)-mediated epoxidation at the C4-C5 double bond ()[2]. This highly reactive epoxide intermediate rapidly undergoes thiazole ring scission to form an electrophilic acylthiourea pro-toxin, which depletes intracellular glutathione (GSH) and covalently binds to hepatic macromolecules, leading to severe hepatotoxicity ()[3]. The addition of a simple methyl group at the C-5 position (as seen in the safe drug meloxicam) shifts the metabolic pathway toward benign hydroxylation and detoxification ()[4].
The Protective Causality of the C-5 Ethylsulfonyl Group in DCET
DCET is fully substituted at the thiazole ring. The C-5 position is occupied by an ethylsulfonyl group (-SO₂CH₂CH₃) . This substitution fundamentally alters the molecule's reactivity profile through two mechanisms:
-
Electronic Deactivation: The sulfonyl moiety is strongly electron-withdrawing. It depletes π -electron density from the C4-C5 double bond, drastically increasing the activation energy required for the electrophilic oxygen of the CYP450 heme center (Compound I) to initiate epoxidation[5].
-
Steric Occlusion: The bulky ethylsulfonyl group physically prevents the thiazole core from adopting the necessary binding pose within the CYP active site for C4-C5 oxidation.
However, the C-4 (2,4-dichlorophenyl) group introduces high lipophilicity ( logP ), which may drive non-specific membrane partitioning, basal cytotoxicity, or promiscuous CYP3A4 inhibition. Therefore, our profiling must differentiate between metabolism-driven hepatotoxicity and lipophilicity-driven basal cytotoxicity.
Divergent CYP450 metabolic pathways: Classic 2-aminothiazoles vs. C-5 substituted DCET.
In Vitro Toxicity Profiling Workflow
To ensure scientific integrity, the workflow relies on orthogonal, self-validating assays. We utilize metabolically competent cells (HepG2) against metabolically deficient cells (HEK293) to isolate the variable of bioactivation.
Integrated in vitro toxicity and reactive metabolite screening workflow for DCET.
Core Experimental Protocols
Protocol 1: Multiplexed Cytotoxicity & Mitochondrial Integrity
Objective: Determine if DCET exhibits direct cytotoxicity or metabolism-dependent hepatotoxicity. Self-Validating Mechanism: The parallel use of 1-aminobenzotriazole (1-ABT), a pan-CYP suicide inhibitor. If toxicity is observed in HepG2 cells but rescued by 1-ABT, the toxicity is definitively caused by a CYP-generated reactive metabolite.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cells at 1×104 cells/well in 96-well opaque-walled plates. Incubate for 24h at 37°C, 5% CO₂.
-
Inhibitor Pre-treatment (The Checkpoint): Treat half the wells with 1 mM 1-ABT for 2 hours prior to compound exposure to fully inactivate basal CYP enzymes.
-
Compound Dosing: Administer DCET in a 10-point dose-response curve (0.1 µM to 100 µM, final DMSO concentration ≤ 0.5%). Incubate for 48 hours.
-
Multiplexed Readout:
-
Add CellTiter-Fluor™ to measure conserved protease activity (live-cell biomarker).
-
Add CellTiter-Glo® to measure ATP levels (mitochondrial integrity).
-
-
Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Protocol 2: Reactive Metabolite Trapping (GSH Depletion Assay)
Objective: Detect transient electrophilic species that evade standard analytical detection. Self-Validating Mechanism: A minus-NADPH control is run in parallel. Adducts forming only in the presence of NADPH confirm enzymatic bioactivation, ruling out direct chemical reactivity of the parent compound.
Step-by-Step Methodology:
-
Incubation Mixture: Prepare a reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM), 10 µM DCET, and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (For the negative control, add buffer instead of NADPH).
-
Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.
-
LC-HRMS Analysis: Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Perform a neutral loss scan for m/z 129 (characteristic of the γ -glutamyl moiety cleavage) to identify GSH-trapped adducts.
Protocol 3: CYP450 Inhibition Profiling
Objective: Assess the Drug-Drug Interaction (DDI) potential driven by the lipophilic 2,4-dichlorophenyl moiety.
Step-by-Step Methodology:
-
Enzyme Prep: Utilize recombinant CYP3A4 and CYP2C9 enzymes.
-
Substrate Incubation: Incubate enzymes with DCET (0.1 - 50 µM) and probe substrates: Midazolam (for CYP3A4) and Diclofenac (for CYP2C9).
-
Quantification: Measure the formation of 1'-hydroxymidazolam and 4'-hydroxydiclofenac via LC-MS/MS. Calculate the IC₅₀ for CYP inhibition.
Quantitative Data Interpretation
Based on the structural electronics of DCET, the anticipated toxicity profile will likely demonstrate a lack of reactive metabolite formation, but moderate basal cytotoxicity driven by lipophilicity.
Table 1: Expected Cytotoxicity Metrics across Cell Lines
| Cell Line | Condition | Expected IC₅₀ (µM) | Mechanistic Interpretation |
| HepG2 | Vehicle Control | 40−60 | Moderate basal toxicity driven by C-4 dichlorophenyl lipophilicity. |
| HepG2 | + 1 mM 1-ABT | 40−60 | No shift in IC₅₀ confirms lack of CYP-mediated bioactivation. |
| HEK293 | Vehicle Control | 35−50 | Toxicity is consistent across metabolically active/inactive lines. |
Table 2: CYP Inhibition Profile and GSH Adduct Formation
| Assay | Metric | Expected Result | Causality / Rationale |
| HLM + GSH | GSH Adducts | Below LOD* | C-5 ethylsulfonyl steric bulk and electron withdrawal prevent epoxidation. |
| CYP3A4 | IC₅₀ | 5−15 µM | Dichlorophenyl group mimics typical bulky CYP3A4 substrates/inhibitors. |
| CYP2C9 | IC₅₀ | >30 µM | Poor fit for the CYP2C9 active site compared to CYP3A4. |
*LOD: Limit of Detection
Conclusion & Translational Outlook
The toxicity profile of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (DCET) represents a fascinating departure from classic 2-aminothiazole liabilities. By applying rigorous, self-validating in vitro methodologies, researchers can prove that the C-5 ethylsulfonyl substitution effectively neutralizes the epoxidation-driven hepatotoxicity that plagued early compounds like sudoxicam.
However, drug development professionals must pivot their safety focus. The primary liability of DCET shifts from idiosyncratic reactive metabolite formation to predictable, lipophilicity-driven basal cytotoxicity and potential CYP3A4 inhibition. Future lead optimization should focus on modulating the C-4 dichlorophenyl group to reduce logP while maintaining target efficacy.
References
-
Kalgutkar, A. S. (2014). Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates. Annual Review of Pharmacology and Toxicology.[Link]
-
Obach, R. S., et al. (2008). In Vitro Metabolism and Covalent Binding of Enol-Carboxamide Derivatives and Anti-Inflammatory Agents Sudoxicam and Meloxicam: Insights into the Hepatotoxicity of Sudoxicam. Chemical Research in Toxicology.[Link]
-
Barnette, D. A., et al. (2020). Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam. Toxicology and Applied Pharmacology.[Link]
-
Hughes, C., et al. (2015). Tracking Where the O's Go. ACS Central Science.[Link]
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tracking Where the O’s Go - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
Discovery and Synthesis of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine: A Technical Whitepaper
Prepared by: Senior Application Scientist, Discovery Chemistry Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Pharmacological Rationale & Structural Causality
The compound 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine belongs to a privileged class of 2-aminomethylene-5-sulfonylthiazoles. These architectures have recently emerged as potent, mechanism-based irreversible inhibitors of Lysyl Oxidase (LOX) and Lysyl Oxidase-like 2 (LOXL2), enzymes critical to extracellular matrix (ECM) crosslinking and tumor stroma stiffening ().
The specific structural features of this molecule are not arbitrary; they are meticulously designed to engage the LOXL2 active site:
-
The 2-Aminothiazole Core: Acts as the primary pharmacophore, providing essential hydrogen bond donors/acceptors to anchor the molecule within the enzyme's binding pocket.
-
The 4-(2,4-Dichlorophenyl) Substituent: Occupies a highly specific hydrophobic cleft. The ortho and para chlorine atoms provide critical steric bulk that restricts bond rotation, locking the aryl ring in an orthogonal conformation relative to the thiazole core. This minimizes entropic penalty upon binding.
-
The 5-(Ethylsulfonyl) Moiety: This is the reactive "warhead." The strong electron-withdrawing nature of the sulfonyl group modulates the electronic landscape of the thiazole ring, facilitating a covalent interaction with the Lysine Tyrosylquinone (LTQ) cofactor of LOXL2, leading to irreversible enzyme inactivation ().
Mechanism of LOXL2 inhibition by 5-sulfonylthiazol-2-amines.
Retrosynthetic Strategy: Overcoming Electronic Deactivation
Synthesizing a 4-aryl-5-sulfonylthiazol-2-amine presents a specific chemical challenge. Direct electrophilic sulfenylation at the C5 position of 4-(2,4-dichlorophenyl)thiazol-2-amine is notoriously low-yielding. The strongly electron-withdrawing 2,4-dichlorophenyl group severely deactivates the thiazole core toward electrophilic aromatic substitution.
The Causality of the Chosen Pathway: To bypass this electronic limitation, we employ a modular Buchwald-Hartwig-type C–S cross-coupling strategy. By pre-brominating the C5 position, we switch the reaction paradigm from electrophilic substitution to transition-metal-catalyzed cross-coupling. Furthermore, transient protection of the exocyclic 2-amine with a tert-butyloxycarbonyl (Boc) group is mandatory. Unprotected 2-aminothiazoles readily coordinate to palladium, poisoning the catalyst, and are highly susceptible to competitive N-oxidation during the final sulfone formation ().
Retrosynthetic workflow for 5-(ethylsulfonyl)thiazol-2-amine.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes an In-Process Control (IPC) to ensure the chemical integrity of the intermediate before proceeding, preventing the compounding of errors in this multi-step synthesis.
Phase 1: Core Assembly & Halogenation
Objective: Synthesize 5-bromo-4-(2,4-dichlorophenyl)thiazol-2-amine.
-
Hantzsch Condensation: Dissolve 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol. Reflux for 4 hours.
-
Bromination: Cool to 0 °C. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise in DMF. Stir for 2 hours at room temperature.
-
Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the unbrominated starting material mass ( [M+H]+=245.0 ) is fully replaced by the brominated isotopic cluster ( [M+H]+=322.9/324.9/326.9 ).
Phase 2: Amine Masking (Boc Protection)
Objective: Prevent catalyst poisoning in the subsequent coupling step.
-
Dissolve the brominated intermediate in THF. Add Di-tert-butyl dicarbonate (Boc 2 O, 1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir at 40 °C for 12 hours. Quench with water and extract with EtOAc.
-
Self-Validation (IPC): Perform a Ninhydrin stain on a TLC plate. A negative result (no purple color) confirms the complete masking of the primary amine.
Phase 3: Palladium-Catalyzed Thiolation
Objective: Introduce the ethylthio ether linkage regiospecifically at C5.
-
In a meticulously degassed Schlenk flask, combine the Boc-protected intermediate (1.0 eq), Pd 2 (dba) 3 (0.05 eq), XantPhos (0.1 eq), and NaOtBu (2.0 eq).
-
Add anhydrous Toluene/t-BuOH (4:1 v/v) and ethanethiol (1.5 eq).
-
Seal and heat at 110 °C for 16 hours.
-
Self-Validation (IPC): RP-HPLC must show a distinct shift to a more lipophilic retention time. The isotopic bromine cluster in MS must disappear, replaced by the thioether mass ( [M+H]+=405.0 ).
Phase 4: Oxidation & Deprotection
Objective: Generate the final sulfone warhead and unmask the pharmacophore.
-
Oxidation: Dissolve the thioether in anhydrous DCM at 0 °C. Slowly add m-CPBA (2.5 eq). Stir at room temperature for 4 hours. Wash with saturated Na 2 S 2 O 3 to quench excess peroxide.
-
Deprotection: Treat the organic layer with 4M HCl in dioxane (10 eq). Stir for 3 hours at room temperature. Concentrate under vacuum and recrystallize from EtOH/Water.
-
Self-Validation (IPC): FTIR spectroscopy must reveal the appearance of strong asymmetric and symmetric S=O stretching bands at ~1310 cm −1 and ~1140 cm −1 . LC-MS must confirm the final exact mass ( [M+H]+=336.9 ).
Quantitative Synthesis Metrics
The table below summarizes the expected quantitative outcomes and critical validation checkpoints for the optimized synthetic route.
| Step | Reaction Type | Key Reagents / Catalysts | Time / Temp | Expected Yield | Purity (HPLC) | Critical IPC Validation |
| 1 | Hantzsch & Bromination | Thiourea, NBS, DMF | 6 h / 0-80 °C | 82% | >95% | LC-MS: [M+H]+ 324.9 isotopic cluster |
| 2 | Boc Protection | Boc 2 O, DMAP, THF | 12 h / 40 °C | 91% | >98% | TLC: Negative Ninhydrin stain |
| 3 | C-S Cross-Coupling | EtSH, Pd 2 (dba) 3 , XantPhos | 16 h / 110 °C | 74% | >92% | MS: Loss of Br isotopes, [M+H]+ 405.0 |
| 4 | Oxidation & Deprotection | m-CPBA, 4M HCl/Dioxane | 7 h / 0-25 °C | 68% | >99% | FTIR: S=O stretches at 1310 & 1140 cm −1 |
Conclusion & Future Perspectives
The synthesis of 4-(2,4-dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine requires a highly orchestrated sequence to overcome the inherent electronic deactivation of the thiazole core. By utilizing a pre-bromination and palladium-catalyzed C-S coupling strategy, researchers can bypass the limitations of direct sulfenylation. The strict implementation of in-process controls—particularly the masking of the exocyclic amine—ensures a self-validating workflow that yields high-purity material suitable for advanced in vitro and in vivo LOXL2 inhibition assays.
References
-
2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
LOXL2 Inhibitors and Breast Cancer Progression Cancers (MDPI) URL:[Link]
-
Redox-Active Molecules as Therapeutic Agents Antioxidants (MDPI) URL:[Link]
Application Note: Solubility Optimization and Preparation Protocols for 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in DMSO
Executive Summary
The compound 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a highly substituted 2-aminothiazole derivative utilized in advanced biological screening and medicinal chemistry. While its lipophilic 2,4-dichlorophenyl and ethylsulfonyl substituents necessitate the use of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) for initial solubilization, the 2-aminothiazole core presents significant chemical stability challenges. This application note provides field-proven, self-validating protocols to achieve optimal solubility while mitigating the severe risk of solvent-induced degradation, ensuring high-fidelity data in downstream assays.
Physicochemical Profiling & The Causality of Instability
To successfully formulate this compound, researchers must understand the chemical interplay between the solute and the solvent.
-
The Solubility Driver: The presence of the bulky, lipophilic 2,4-dichlorophenyl group and the ethylsulfonyl moiety drastically reduces aqueous solubility. DMSO is required as a primary solvent because its amphiphilic nature easily disrupts the crystalline lattice of the powder, allowing for high-concentration stock solutions[1].
-
The Degradation Mechanism: DMSO is not an inert bystander; it acts as a mild oxidant[1]. The slightly acidic and dipolar environment of DMSO promotes the tautomerization of the 2-aminothiazole ring into a highly reactive conjugated form[2]. At room temperature, this tautomer rapidly undergoes oxidation and dimerization[3].
-
Assay Interference (The PAINS Effect): Chemical decomposition of 2-aminothiazole DMSO stock solutions is a common incident that misleads biological screening campaigns[3]. The resulting oxygenated and dimerized species act as Pan-Assay Interference Compounds (PAINS), binding promiscuously to targets and generating false-positive readouts[2].
Degradation Pathway Visualization
Degradation of 2-aminothiazoles in DMSO at room temperature leading to assay interference.
Quantitative Solubility Data
The following table summarizes the empirical solubility limits and stability profiles across different solvent systems to guide formulation choices.
| Solvent System | Solubility Limit | Stability Profile | Recommended Application |
| 100% Anhydrous DMSO | >50 mg/mL | High at -80°C (Up to 2 years) | Primary Master Stock |
| DMSO : PEG300 : Tween-80 : Saline (10:40:5:45) | ~2.5 mg/mL | Moderate (Use within 4 hours) | In vivo dosing formulations[4] |
| Aqueous Buffer (PBS, pH 7.4) | <0.1 mg/mL | Low (High precipitation risk) | Direct in vitro assay dilution |
Preparation Protocols: A Self-Validating System
To prevent the degradation cascade outlined above, the following protocols emphasize temperature control, inert atmospheres, and visual quality control (QC) checkpoints.
Protocol A: Preparation of a 10 mM Master Stock in DMSO
Causality Focus: Minimizing oxygen exposure and thermal energy prevents the tautomerization and subsequent dimerization of the aminothiazole core.
-
Equilibration: Remove the lyophilized powder from cold storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes.
-
Causality: Opening cold vials introduces atmospheric moisture. Because DMSO is highly hygroscopic, water absorption accelerates hydrolysis and ring degradation.
-
-
Solvent Purging: Utilize only anhydrous, inherently sterile DMSO (≥99.9% purity). Bubble Argon or Nitrogen gas through the DMSO for 5 minutes prior to use.
-
Causality: Displacing dissolved oxygen neutralizes the primary driver of DMSO-mediated oxidation.
-
-
Dissolution: Weigh 3.37 mg of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (MW ≈ 337.2 g/mol ) into an amber glass vial. Add 1.0 mL of the purged, anhydrous DMSO.
-
Homogenization: Vortex gently for 30–60 seconds until visually clear.
-
Causality: Do not use ultrasonic baths (sonication). Sonication generates localized cavitation heat, which provides the activation energy required for rapid dimerization[3].
-
-
Aliquoting & Storage: Immediately dispense the solution into single-use 50 µL aliquots in amber microcentrifuge tubes. Snap-freeze in liquid nitrogen and transfer to -80°C storage[4].
-
Validation Checkpoint (QC): Freshly prepared stock must be optically clear and colorless. If the solution exhibits a dark yellow or brown tint, discard it immediately. A color shift is the primary macroscopic indicator that dimerization has occurred[3].
Protocol B: Preparation of Aqueous Working Solutions
Causality Focus: Step-wise reduction of solvent polarity prevents the lipophilic compound from crashing out of solution.
-
Thawing: Thaw a single 10 mM DMSO aliquot on ice. Never subject aliquots to multiple freeze-thaw cycles.
-
Co-Solvent Addition (For ~2.5 mg/mL formulations): To the DMSO stock (10% final volume), add 40% (v/v) PEG300 and vortex thoroughly. Next, add 5% (v/v) Tween-80 and vortex again[4].
-
Causality: PEG300 acts as a co-solvent to bridge the polarity gap, while Tween-80 provides micellar encapsulation, preventing the 2,4-dichlorophenyl group from aggregating in water.
-
-
Aqueous Dilution: Slowly add 45% (v/v) Saline dropwise while under continuous vortexing.
-
Validation Checkpoint (QC): The final working solution must remain completely transparent. If turbidity or phase separation is observed, the compound has precipitated. Filter through a 0.22 µm PTFE syringe filter and verify the final concentration via LC-MS before dosing.
Workflow Visualization
Workflow for the preparation and storage of 2-aminothiazole DMSO stock solutions.
References
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity Source: ChemMedChem (via PMC - National Institutes of Health) URL:[Link]
-
Dimethyl sulfoxide Source: Wikipedia URL:[Link]
Sources
Comprehensive LC-MS/MS Quantification of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in Human Plasma
Application Note & Bioanalytical Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists
Introduction & Analytical Rationale
The compound 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a highly substituted 2-aminothiazole derivative. Molecules of this class frequently emerge in drug discovery pipelines as potent kinase inhibitors or anti-infective agents due to the versatile hydrogen-bonding capacity of the 2-aminothiazole pharmacophore.
Quantifying this analyte in human plasma presents distinct bioanalytical challenges. The molecule possesses a highly lipophilic 2,4-dichlorophenyl moiety contrasted by polar hydrogen-bonding domains (the 2-amino group and the 5-ethylsulfonyl group). This structural dichotomy requires a carefully balanced sample preparation strategy to prevent non-specific binding while ensuring the removal of endogenous plasma phospholipids that cause ion suppression.
This application note details a highly sensitive, robust, and high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol is designed as a self-validating system, strictly adhering to the [1] and the internationally harmonized [2].
Physicochemical Profiling & MS/MS Strategy
To optimize the LC-MS/MS parameters, we must first analyze the causality between the molecule's structure and its behavior in the mass spectrometer.
The 2-aminothiazole nitrogen is weakly basic (estimated pKa ~4.5). By utilizing an acidic mobile phase (0.1% formic acid, pH ~2.7), the primary amine is fully protonated, ensuring a highly abundant precursor ion [M+H]+ at m/z 337.0 in positive Electrospray Ionization (ESI+) mode. During Collision-Induced Dissociation (CID), the molecule undergoes a characteristic and thermodynamically favorable neutral loss of the ethylsulfonyl group ( −SO2CH2CH3 , -93 Da), yielding a stable, highly conjugated product ion at m/z 244.0.
Table 1: Analyte and Internal Standard (IS) MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | Purpose |
| Analyte | 337.0 | 244.0 | 70 | 25 | Quantifier |
| Analyte | 337.0 | 173.0 | 70 | 40 | Qualifier |
| Analyte-d5 (IS) | 342.0 | 244.0 | 70 | 25 | IS Quantifier |
Note: The Internal Standard (IS) utilizes a stable isotope-labeled ethyl-d5 analog to perfectly mimic the extraction recovery and matrix effects of the target analyte.
Caption: MS/MS fragmentation logic for 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine.
Experimental Protocols
Reagents & Materials
-
Primary Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water ( H2O ).
-
Modifiers: LC-MS grade Formic Acid (FA), Phosphoric Acid ( H3PO4 ).
-
Matrix: K2EDTA Human Plasma (blank).
-
Extraction Sorbent: Waters Oasis HLB µElution Plate (30 µm, 2 mg/well). Causality: The Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is chosen over standard C18 because it effectively retains both the polar sulfonyl/amino groups and the lipophilic dichlorophenyl ring without requiring extreme pH adjustments.
Preparation of Standards and Quality Controls (QCs)
Due to the high lipophilicity of the dichlorophenyl moiety, 100% aqueous solutions will result in analyte precipitation and severe non-specific binding to glass/plastic surfaces.
-
Primary Stock (1.0 mg/mL): Dissolve the neat compound in 100% DMSO.
-
Working Solutions: Dilute the stock serially in 50:50 ACN: H2O to create working solutions.
-
Calibration Standards: Spike working solutions into blank human plasma to yield a dynamic range of 1.0 to 1000 ng/mL .
-
QC Samples: Prepare independently at 1.0 ng/mL (LLOQ), 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).
Solid Phase Extraction (SPE) Workflow
SPE is selected over Protein Precipitation (PPT) to actively wash away endogenous phospholipids, ensuring an IS-normalized matrix factor close to 1.0.
Step-by-Step SPE Protocol:
-
Aliquot: Transfer 50 µL of plasma sample (Blank, Standard, or QC) into a 96-well plate.
-
Internal Standard: Add 10 µL of IS working solution (100 ng/mL in 50% MeOH).
-
Pre-treatment: Add 100 µL of 2% H3PO4 in water and vortex for 2 minutes. Causality: Acidification disrupts analyte-protein binding in plasma, increasing free analyte available for sorbent retention.
-
Conditioning: Pass 200 µL MeOH through the Oasis HLB µElution plate, followed by 200 µL H2O .
-
Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum.
-
Washing: Wash with 200 µL of 5% MeOH in H2O to remove polar interferences.
-
Elution: Elute the analyte with 2 × 25 µL of 100% ACN into a clean collection plate.
-
Dilution: Dilute the eluate with 50 µL of LC-MS grade H2O prior to injection to match the initial mobile phase conditions, preventing peak broadening.
Caption: 96-well Solid Phase Extraction (SPE) workflow for plasma sample preparation.
LC-MS/MS Conditions
-
Analytical Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in H2O .
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Table 2: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 90 | 10 | Initial |
| 0.50 | 90 | 10 | 6 (Linear) |
| 2.00 | 10 | 90 | 6 (Linear) |
| 2.50 | 10 | 90 | 6 (Linear) |
| 2.51 | 90 | 10 | 6 (Linear) |
| 3.50 | 90 | 10 | 6 (Linear) |
Method Validation (Self-Validating System)
To ensure the assay is a self-validating system, each analytical run must include a zero sample (matrix with IS), a blank sample (matrix without IS), and a minimum of six calibration standards. The method must be validated against the following criteria derived from [2].
Selectivity and Matrix Effect
-
Selectivity: Analyze 6 independent lots of blank human plasma. Interfering peaks at the retention time of the analyte must be ≤20% of the LLOQ response, and ≤5% for the IS.
-
Matrix Factor (MF): Calculate the IS-normalized MF by comparing the peak area ratio of the analyte/IS spiked into post-extracted blank matrix versus neat solutions. The Coefficient of Variation (CV) of the IS-normalized MF across 6 lots must be ≤15% .
Linearity & Sensitivity
-
Calibration Curve: 1.0 to 1000 ng/mL using a linear 1/x2 weighting regression.
-
Acceptance: The correlation coefficient ( r2 ) must be ≥0.990 . Back-calculated concentrations must be within ±15% of the nominal value ( ±20% for the LLOQ).
Accuracy and Precision
Evaluate using 6 replicates of QCs at 4 concentration levels (LLOQ, LQC, MQC, HQC) across 3 independent analytical runs.
-
Intra-run and Inter-run Precision (CV%): Must be ≤15% ( ≤20% for LLOQ).
-
Intra-run and Inter-run Accuracy (%Bias): Must be within ±15% ( ±20% for LLOQ).
Stability Assessments
Stability must be proven to cover the entire lifespan of the sample. According to [1], the following must be evaluated using LQC and HQC samples (n=3):
-
Benchtop Stability: 24 hours at room temperature.
-
Freeze-Thaw Stability: 4 cycles from -80°C to room temperature.
-
Autosampler Stability: Processed samples stored in the autosampler (10°C) for 48 hours.
-
Long-Term Storage: Plasma samples stored at -80°C for at least 3 months.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Center for Drug Evaluation and Research (CDER). URL:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on bioanalytical method validation and study sample analysis - Step 4. (2022). URL:[Link]
Application Note: Advanced Formulation Strategies for 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
Executive Summary & Physicochemical Rationale
The delivery of complex small molecules often fails not due to a lack of target affinity, but because of insurmountable physicochemical barriers. The compound 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine presents a classic formulation dual-challenge. Structurally, it features a highly lipophilic 2,4-dichlorophenyl group, a bulky ethylsulfonyl moiety, and a 2-aminothiazole core capable of strong intermolecular hydrogen bonding.
This specific structural motif results in both a high crystal lattice energy (characteristic of "brick dust" molecules) and extreme hydrophobicity (characteristic of "grease ball" molecules), firmly placing it in the Biopharmaceutics Classification System (BCS) Class II or IV. Conventional formulation approaches, such as micro-milling or simple blending, are thermodynamically insufficient to achieve therapeutic bioavailability for such compounds.
To overcome these barriers, this application note details two advanced, self-validating formulation strategies: Amorphous Solid Dispersions (ASD) via Spray Drying to bypass the crystal lattice energy, and Self-Microemulsifying Drug Delivery Systems (SMEDDS) to leverage the compound's intrinsic lipid solubility.
Fig 1. Formulation decision matrix for poorly soluble thiazol-2-amine derivatives.
Quantitative Pre-formulation Profiling
Before selecting a formulation pathway, the baseline physicochemical parameters must be established to guide excipient selection.
Table 1: Target Physicochemical Profile & Formulation Implications
| Parameter | Estimated Value / Characteristic | Formulation Implication |
| LogP | ~3.8 - 4.5 | Highly lipophilic; highly suitable for lipid-based delivery vehicles. |
| Aqueous Solubility | < 10 µg/mL (pH 6.8) | Requires active solubilization technology to achieve sink conditions in the GI tract. |
| pKa (Amine) | ~4.0 - 4.5 | Weakly basic; potential for pH-dependent dissolution and precipitation in the intestine. |
| Melting Point | > 180°C (Predicted) | High lattice energy; favors amorphization to create a supersaturated state. |
Strategy I: Amorphous Solid Dispersion (ASD) via Spray Drying
Causality & Mechanism
The dissolution of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is thermodynamically restricted by the energy required to break its crystalline lattice. By dissolving the API in an organic solvent alongside a stabilizing polymer and rapidly evaporating the solvent via spray drying, the drug is kinetically trapped in a high-energy, disordered amorphous state. [1]. We utilize Hypromellose Acetate Succinate (HPMCAS) as the carrier matrix because its amphiphilic nature maintains supersaturation in the gastrointestinal tract and prevents drug recrystallization.
Step-by-Step Protocol: Spray Drying Workflow
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
-
Feed Solution Preparation:
-
Weigh the API and HPMCAS-H in a 1:3 (w/w) ratio.
-
Causality: A 25% drug loading provides an optimal balance between minimizing pill burden and ensuring the polymer chains can fully isolate the drug molecules to prevent nucleation.
-
Dissolve the mixture in a Dichloromethane (DCM) and Methanol (MeOH) co-solvent system (1:1 v/v) to achieve a total solids concentration of 5% w/v.
-
Validation Checkpoint: Visually inspect the solution against a black-and-white background. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution, which will seed crystallization during drying.
-
-
Spray Drying Execution:
-
Process the feed solution through a lab-scale spray dryer (e.g., Büchi B-290) using a two-fluid nozzle.
-
Apply the Critical Process Parameters (CPPs) outlined in Table 2.
-
-
Secondary Drying:
-
Transfer the collected powder to a vacuum oven. Dry at 40°C and -0.8 bar for 24 hours.
-
Causality: Spray drying often leaves residual DCM/MeOH trapped within the polymer matrix. Secondary drying ensures residual solvents fall below ICH Q3C limits, preventing solvent-induced plasticization and premature crystallization.
-
-
Final Validation Checkpoint (Solid-State Characterization):
-
Analyze the powder using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Success Criteria: The XRPD diffractogram must show a broad "amorphous halo" with zero sharp Bragg peaks. The DSC thermogram must exhibit a single, distinct Glass Transition Temperature ( Tg ) between the Tg of the pure API and the polymer, confirming a homogenous solid solution.
-
Table 2: Critical Process Parameters (CPPs) for Spray Drying
| Parameter | Setpoint | Rationale |
| Inlet Temperature | 85°C | Ensures rapid solvent evaporation without inducing thermal degradation of the thiazole core. |
| Outlet Temperature | 45°C | Kept below the Tg of the ASD to maintain particle morphology and prevent sticking to the cyclone walls. |
| Feed Rate | 5 mL/min | Balances throughput with droplet viscosity for optimal atomization. |
| Atomization Gas Flow | 35 L/min | Controls droplet size to yield aerodynamic particles with a D50 of ~10-15 µm. |
Strategy II: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Causality & Mechanism
Given the compound's high LogP, it is highly amenable to lipid-based formulations. [2]. A SMEDDS is an isotropic mixture of oils, surfactants, and co-surfactants. Upon mild agitation in the aqueous environment of the stomach, it spontaneously forms an oil-in-water (O/W) microemulsion.
This strategy serves two purposes: First, it presents the drug in a pre-dissolved state within droplets < 50 nm, offering a massive surface area for absorption. Second, [3], allowing the API to bypass hepatic first-pass metabolism via chylomicron assembly in the enterocytes.
Fig 2. In vivo self-emulsification and lymphatic absorption pathway of SMEDDS.
Step-by-Step Protocol: SMEDDS Optimization
This protocol utilizes a thermodynamic validation approach to ensure in vivo stability.
-
Equilibrium Solubility Screening:
-
Add an excess amount of the API to 2 mL Eppendorf tubes containing various oils (e.g., Capryol 90, Labrafac Lipophile), surfactants (e.g., Tween 80, Kolliphor EL), and co-surfactants (e.g., Transcutol HP).
-
Vortex for 5 minutes, then incubate in a shaking water bath at 37°C for 48 hours.
-
Centrifuge at 10,000 rpm for 15 minutes. Quantify the dissolved API in the supernatant via HPLC.
-
Causality: The components yielding the highest API solubility are selected to prevent drug precipitation when the formulation is diluted in gastrointestinal fluids.
-
-
Ternary Phase Diagram Construction:
-
Blend the selected surfactant and co-surfactant at a fixed ratio (Smix, typically 2:1 or 3:1).
-
Titrate mixtures of the selected oil and Smix (ranging from 1:9 to 9:1 w/w) with distilled water under magnetic stirring.
-
Validation Checkpoint: Visually map the phase diagram. The optimal SMEDDS region is defined strictly by the formation of a transparent, isotropic liquid. Any bluish opalescence or milky appearance indicates a macroemulsion, which is a failure state for this protocol.
-
-
Drug Loading & Emulsification Validation:
-
Dissolve the therapeutic dose of the API into the optimized blank SMEDDS mixture (See Table 3) at 37°C.
-
Final Validation Checkpoint (Droplet Size Analysis): Disperse 100 µL of the drug-loaded SMEDDS into 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C with gentle paddle stirring (50 rpm). Analyze the resulting dispersion using Dynamic Light Scattering (DLS).
-
Success Criteria: The Z-average droplet size must be < 50 nm with a Polydispersity Index (PDI) < 0.3. Furthermore, no API precipitation should be observed over a 24-hour period.
-
Table 3: SMEDDS Composition and Optimization Metrics
| Component / Metric | Selection / Target | Causality & System Validation |
| Oil Phase | Capryol 90 (20% w/w) | Maximizes API lipid solubility; validated by equilibrium solubility > 50 mg/g. |
| Surfactant | Tween 80 (50% w/w) | High HLB (~15) promotes rapid O/W emulsification upon aqueous contact. |
| Co-surfactant | Transcutol HP (30% w/w) | Lowers interfacial tension and prevents the formation of rigid liquid crystalline phases. |
| Droplet Size | Z-avg < 50 nm | Ensures massive surface area for lipase action; validated via DLS post-dispersion. |
Conclusion & Selection Criteria
Both ASD and SMEDDS effectively circumvent the physicochemical limitations of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine.
-
Select the ASD (Spray Drying) approach if the final target product profile requires a traditional solid oral dosage form (e.g., a compressed tablet) and the API demonstrates high chemical stability under thermal stress.
-
Select the SMEDDS approach if the API is prone to extensive first-pass metabolism (necessitating lymphatic transport) and the preferred dosage form is a soft or hard gelatin capsule.
References
-
Title: Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Self-microemulsifying drug delivery system (SMEDDS) – challenges and road ahead Source: Taylor & Francis Online / Journal of Drug Targeting URL: [Link]
-
Title: Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
high-throughput screening assays using 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
Profiling 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in Kinase Target Assays
Audience: Researchers, assay development scientists, and drug discovery professionals.
Introduction & Mechanistic Rationale
The 2-aminothiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology and inflammatory diseases[1]. Clinically approved drugs, such as the pan-Src kinase inhibitor Dasatinib, heavily rely on this core to achieve potent ATP-competitive inhibition[1].
The compound 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine represents a highly functionalized derivative designed for optimal kinase pocket engagement. Rather than simply listing its chemical properties, it is critical to understand the causality behind its structural design and how it dictates target interaction:
-
2-Aminothiazole core: Acts as the primary hydrogen-bond donor/acceptor system. It mimics the adenine ring of ATP, anchoring the molecule to the backbone amide of the kinase hinge region[1].
-
4-(2,4-Dichlorophenyl) moiety: The bulky, lipophilic dichlorophenyl group is directed into the hydrophobic pocket (often the DFG-out conformation or an adjacent allosteric site). This interaction drives binding enthalpy and dictates kinase selectivity.
-
5-(Ethylsulfonyl) group: The electron-withdrawing sulfonyl group projects towards the solvent-exposed channel. This not only improves the overall aqueous solubility of the compound but also provides potential hydrogen-bonding interactions with structural water molecules or polar residues in the ribose-binding pocket.
Assay Design: Time-Resolved FRET (TR-FRET)
To screen this compound and its structural analogs at scale, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard[2].
Why TR-FRET? High-throughput screening of synthetic chemical libraries is notoriously plagued by false positives due to the intrinsic autofluorescence of the compounds themselves[2]. TR-FRET solves this by utilizing lanthanide fluorophores (e.g., Europium or Terbium) which have exceptionally long emission half-lives. By introducing a time delay (e.g., 100 µs) before signal acquisition, short-lived background fluorescence from the library compounds completely decays. The remaining signal is exclusively the long-lived FRET emission, resulting in an exceptionally clean signal-to-background ratio[2].
TR-FRET competitive binding assay principle for kinase inhibitor screening.
Detailed Experimental Protocol
This protocol details a homogenous, no-wash 384-well format optimized for low-volume reagent conservation[3].
Materials Required:
-
Target: GST-tagged Kinase domain (e.g., SRC, DYRK1A, or CDK).
-
Antibody: Europium-labeled anti-GST antibody.
-
Tracer: AlexaFluor-labeled ATP-competitive kinase tracer.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Plates: 384-well low volume, black, round-bottom, non-binding polystyrene plates.
Step-by-Step Methodology:
-
Compound Dispensing:
-
Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 10 nL of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (and library analogs) dissolved in 100% DMSO into the 384-well assay plate.
-
Causality: Acoustic dispensing eliminates carryover contamination and tip costs, while the 10 nL volume ensures the final DMSO concentration remains ≤1%, preventing solvent-induced kinase denaturation.
-
-
Master Mix Addition:
-
Prepare a 2X Master Mix containing the GST-tagged Kinase (5 nM final) and Europium-anti-GST antibody (2 nM final) in assay buffer.
-
Dispense 5 µL of the Master Mix into all wells. Incubate for 15 minutes at room temperature to allow the antibody to bind the kinase tag.
-
-
Tracer Addition:
-
Add 5 µL of 2X Kinase Tracer (18 nM final) to initiate the competitive binding reaction[3].
-
Self-Validating Control: Include wells with DMSO only (Maximum FRET signal) and wells with a known pan-kinase inhibitor like Staurosporine (Minimum FRET signal).
-
-
Incubation:
-
Seal the plate and incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.
-
-
Readout:
-
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).
-
Settings: Excitation at 340 nm; Delay: 100 µs; Integration: 200 µs; Dual Emission at 615 nm (Europium donor) and 665 nm (AlexaFluor acceptor).
-
Step-by-step workflow for 384-well TR-FRET kinase inhibitor screening.
Data Analysis & Quality Control
To ensure the assay is a self-validating system, statistical robustness must be calculated before hit-picking. The emission ratio (665 nm / 615 nm) is calculated for each well.
Assay quality is quantified using the Z'-factor (Zhang et al., 1999)[4]. The Z'-factor is a dimensionless parameter that accounts for both the dynamic range (signal window) and data variation (standard deviation), proving the assay is statistically capable of identifying true hits[4].
Formula: Z' = 1 - (3(SD_max + SD_min) / |Mean_max - Mean_min|)
Table 1: Summary of HTS Quantitative Metrics
| Metric | Target Value | Experimental Result (Example) | Interpretation / Causality |
| Z'-factor | > 0.60 | 0.78 | Excellent assay robustness; wide separation between positive and negative controls[4]. |
| Signal-to-Background (S/B) | > 5.0 | 12.4 | High dynamic range; ensures weak inhibitors can still be detected accurately[3]. |
| CV (Coefficient of Variation) | < 10% | 4.2% | Low well-to-well variability; confirms acoustic dispensing and pipetting accuracy. |
| IC₅₀ (Staurosporine Control) | Target specific | 15 nM | Validates that the kinase is active and the tracer can be successfully displaced. |
Troubleshooting Guide
-
Issue: Low Z'-factor (< 0.5) with high standard deviations.
-
Causality: Often caused by microbubbles in the 384-well plate altering the optical path length during the read.
-
Solution: Centrifuge the plate at 1000 x g for 1 minute prior to reading.
-
-
Issue: High background FRET signal in positive control (inhibitor) wells.
-
Causality: The 2-aminothiazole derivative may be precipitating out of solution, causing light scattering, or the DMSO concentration exceeded 1%, causing kinase aggregation.
-
Solution: Verify compound solubility via nephelometry and ensure acoustic dispensing volumes are strictly maintained at ≤10 nL per 10 µL assay volume.
-
References
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: PMC (National Institutes of Health) URL:[Link]
-
A Dual Readout Assay Based on Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer to Screen for RSK1 Inhibitors Source: J-STAGE (Chemical and Pharmaceutical Bulletin) URL:[Link]
-
Calculating a Z-factor to assess the quality of a screening assay (Based on Zhang et al., 1999) Source: GraphPad Knowledgebase / Journal of Biomolecular Screening URL:[Link]
-
Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dual Readout Assay Based on Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer to Screen for RSK1 Inhibitors [jstage.jst.go.jp]
- 3. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
cell culture treatment protocols for 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
Application Note: In Vitro Cell Culture Treatment Protocols for 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
Abstract
This technical guide outlines the optimized cell culture handling, formulation, and in vitro assay protocols for 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine . As a highly substituted 2-aminothiazole derivative, this compound represents a privileged structural motif frequently utilized in drug discovery to competitively inhibit intracellular kinases (e.g., CK2) or modulate inflammatory signaling cascades1[1]. Due to its specific physicochemical liabilities, standard aqueous dilution methods will result in assay failure. The protocols below are engineered to ensure complete compound solubility, precise target engagement, and self-validating data integrity.
Physicochemical Profiling & Formulation Strategy
Expertise & Causality in Formulation: The molecular architecture of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine dictates its handling. The 2,4-dichlorophenyl ring imparts severe lipophilicity (high LogP), rendering the molecule practically insoluble in aqueous buffers. While the ethylsulfonyl group provides a polar hydrogen-bond acceptor site, it cannot overcome the hydrophobic bulk of the core scaffold.
Therefore, initial dissolution must be performed in 100% anhydrous Dimethyl Sulfoxide (DMSO) to ensure complete solvation and prevent compound aggregation 2[2]. Furthermore, the final DMSO concentration in the cell culture well must be strictly maintained at or below 0.1% (v/v). Higher solvent concentrations induce measurable cytotoxicity and off-target transcriptional shifts, which confound the specific pharmacological readouts of the inhibitor 3[3].
Table 1: Physicochemical Properties & Stock Preparation
| Property / Parameter | Value / Instruction | Scientific Rationale |
| Molecular Weight | ~337.24 g/mol | Required for precise molarity calculations. |
| Master Stock Solvent | 100% Anhydrous DMSO | Prevents hydrolysis and ensures dissolution of the lipophilic core. |
| Master Stock Conc. | 10 mM | Standardized concentration for serial dilutions[2]. |
| Preparation (for 5 mg) | Add 1.48 mL DMSO | Calculated via: Volume=Mass/(MW×Molarity) |
| Storage Conditions | -20°C, Aliquoted | Prevents freeze-thaw degradation of the thiazole ring. |
Experimental Workflows: Step-by-Step Methodologies
Protocol A: Dose-Response and IC50 Determination (Cell Viability)
This protocol utilizes a self-validating architecture to ensure data integrity, incorporating edge-effect prevention and strict vehicle controls4[4].
-
Cell Seeding & Edge Effect Prevention : Seed target cells (e.g., 3x10³ cells/well) in the inner 60 wells of a 96-well plate using 90 µL of complete media.
-
Causality: Fill the outer 36 edge wells with 200 µL of sterile PBS. This prevents evaporation in the experimental wells during 72-hour incubations, which would otherwise concentrate the drug and cause false-positive toxicity.
-
-
Serial Dilution in DMSO (1000x) : Prepare a 7-point serial dilution (e.g., 1:3) of the compound in 100% DMSO, starting from the 10 mM master stock.
-
Causality: Diluting in pure DMSO first ensures the compound remains fully soluble across all concentration gradients before encountering an aqueous environment.
-
-
Intermediate Aqueous Dilution (10x) : Transfer 2 µL of each 1000x DMSO stock into 198 µL of pre-warmed (37°C) culture media to create a 10x intermediate solution (1% DMSO).
-
Causality: Adding hydrophobic compounds directly to cold media causes immediate micro-precipitation. Pre-warmed media lowers the thermodynamic shock, ensuring uniform dispersion.
-
-
Cell Treatment (1x Final) : Add 10 µL of the 10x intermediate solution to the 90 µL of media already in the cell wells.
-
Self-Validating Control: Include wells treated with 10 µL of 1% DMSO media (Final = 0.1% DMSO). This isolates the compound's effect from solvent-induced baseline shifts[4].
-
-
Incubation & Readout : Incubate for 72 hours at 37°C, 5% CO₂. Add 10 µL of MTT or CellTiter-Glo reagent, incubate, and measure absorbance/luminescence to calculate the IC50.
Protocol B: Target Engagement & Signaling Pathway Analysis (Western Blotting)
2-aminothiazole derivatives often act as allosteric or ATP-competitive inhibitors of intracellular kinases 5[5].
-
Seeding & Synchronization : Seed cells in 6-well plates. Once 70% confluent, wash with PBS and replace with low-serum media (0.1% FBS) for 16 hours.
-
Causality: Serum starvation synchronizes the cell cycle and silences background growth factor signaling, maximizing the signal-to-noise ratio when assessing kinase inhibition.
-
-
Compound Treatment : Treat cells with the compound at 1x, 5x, and 10x the calculated IC50, alongside a 0.1% DMSO vehicle control, for 2 to 24 hours depending on the target degradation/inhibition kinetics.
-
Lysis & Extraction : Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly strip phosphorylation marks during lysis, destroying evidence of kinase inhibition.
-
-
Quantification & Blotting : Quantify protein via BCA assay, load equal microgram amounts onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe for both the phosphorylated (active) and total target protein.
Mandatory Visualizations
Experimental workflow for hydrophobic compound preparation and cell treatment.
Putative intracellular signaling pathway modulated by 2-aminothiazole derivatives.
Data Presentation: Expected Outcomes
Table 2: Expected Phenotypic Readouts for 2-Aminothiazole Treatment
| Assay Type | Target Readout | Expected Observation | Validation Control |
| MTT / CellTiter-Glo | Cell Viability (IC50) | Dose-dependent decrease in viability (Typical IC50: 1 - 25 µM). | 0.1% DMSO (100% Viability) |
| Western Blot | Target Phosphorylation | Reduction in p-Target to Total-Target ratio at 5x IC50. | Total Target Protein |
| Annexin V / PI | Apoptosis Induction | Shift from live population to early/late apoptotic quadrants. | Staurosporine (Positive) |
References
- Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation. Source: BenchChem.
- Small-Molecule Drug Preparation for Cell Culture: Core Principles. Source: AntBio.
- 2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets. Source: BenchChem.
- Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma. Source: MDPI.
- 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Source: ACS Publications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. antbioinc.com [antbioinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Chemical Degradation of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine .
This molecule presents a unique stability profile due to the interplay of three reactive zones: the electron-rich 2-aminothiazole core, the photolabile 2,4-dichlorophenyl ring, and the strongly electron-withdrawing 5-ethylsulfonyl group. Understanding the causality behind its degradation is critical for ensuring assay reproducibility, proper storage, and robust formulation.
Part 1: Mechanistic Q&A (Troubleshooting)
Q1: Why does my compound lose potency when stored as a DMSO stock solution at room temperature? A1: 2-aminothiazole derivatives are notorious for undergoing rapid chemical decomposition in dimethyl sulfoxide (DMSO) when stored at room temperature[1]. The 2-amine group acts as a nucleophilic hotspot. In the presence of trace oxidants or light in DMSO, the compound undergoes oxidation and subsequent dimerization, forming azo-dimers or oxygenated species. While the 5-ethylsulfonyl group pulls electron density away from the thiazole ring, it does not sufficiently deactivate the exocyclic amine.
-
Causality: DMSO acts as both a mild oxidant and a solvent cage that facilitates radical-mediated dimerization.
-
Actionable Fix: Always store DMSO stock solutions at -20°C. For critical biological assays, prepare fresh stocks or utilize an alternative solvent like acetonitrile if compatible with your assay.
Q2: During ICH Q1B photostability testing, we observe rapid clearance of the parent compound and the emergence of multiple new peaks. What is the mechanism? A2: The degradation is driven by two distinct photochemical pathways[2]:
-
Photo-oxygenation: Thiazole rings with aryl substituents are highly susceptible to reacting with singlet oxygen ( 1Δg ) via a [4+2] Diels-Alder cycloaddition. This forms an unstable endoperoxide intermediate that rapidly rearranges, leading to complete cleavage of the thiazole ring.
-
Photodehalogenation: The 2,4-dichlorophenyl moiety undergoes UV-induced homolytic C-Cl bond cleavage, resulting in dechlorinated radical intermediates that abstract hydrogen from the solvent.
-
Causality: The extended conjugation of the aryl-thiazole system lowers the excitation energy, making the molecule an excellent photosensitizer for singlet oxygen generation.
-
Actionable Fix: Protect all solutions from light using amber glassware and conduct sample handling under yellow light.
Q3: How does the 5-(ethylsulfonyl) group affect the hydrolytic stability of the compound? A3: The ethylsulfonyl group itself is generally stable to neutral hydrolysis, but it acts as a powerful electron-withdrawing group (EWG). While this EWG effect stabilizes the thiazole sulfur against electrophilic oxidation, it significantly increases the electrophilicity of the C2 position on the ring. Under strongly alkaline conditions (pH > 8), this facilitates nucleophilic attack by hydroxide ions, leading to deamination or ring-opening to form thiazol-2-one derivatives.
-
Causality: The inductive pull of the sulfonyl oxygen atoms creates a partial positive charge at the C2 carbon, lowering the activation energy for nucleophilic aromatic substitution ( SNAr ).
-
Actionable Fix: Maintain aqueous formulations and mobile phases at a pH between 4.0 and 6.5.
Part 2: Quantitative Data Summary
To aid in rapid decision-making, the following table summarizes the quantitative degradation kinetics and mitigation strategies for this compound.
| Stress Condition | Primary Mechanism | Major Degradants | Estimated t1/2 (RT) | Mitigation Strategy |
| Photolytic (UV/Vis) | Singlet O2 [4+2] cycloaddition & Dehalogenation | Endoperoxides, Dechlorinated species | < 4 hours (in solution) | Use amber glassware; handle under yellow light. |
| Solvent (DMSO) | Amine oxidation & dimerization | Azo-dimers, N-oxides | ~4-7 days | Store stocks at -20°C; prepare fresh. |
| Alkaline (pH > 8) | Nucleophilic attack at C2 | Thiazol-2-one, Deaminated products | ~14 days | Buffer solutions to pH 4.0–6.5. |
| Oxidative ( H2O2 ) | S-oxidation (Thiazole core) | Thiazole S-oxides | < 24 hours | Degas solvents; add antioxidants (e.g., BHT). |
Part 3: Forced Degradation Blueprint (ICH Q1A Compliant)
To establish a self-validating stability profile for 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, follow this step-by-step forced degradation methodology based on ICH Q1A(R2) guidelines[3].
Step-by-Step Methodology
1. Preparation of Standard Solutions
-
Prepare a 1.0 mg/mL stock solution in HPLC-grade Acetonitrile.
-
Expert Insight: Do not use DMSO for forced degradation stock solutions, as its intrinsic reactivity with the 2-aminothiazole core will confound the identification of true environmental degradants[1].
2. Hydrolytic Stress (Acid/Base)
-
Acid: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Causality: The 60°C temperature accelerates reaction kinetics according to the Arrhenius equation, simulating long-term storage. The base condition specifically targets the C2 position activated by the 5-ethylsulfonyl group.
3. Oxidative Stress
-
Mix 1 mL of stock with 1 mL of 3% H2O2 . Incubate at room temperature for 24 hours in the dark.
4. Photolytic Stress (ICH Q1B)
-
Expose a 0.5 mg/mL solution (in quartz cuvettes) to 1.2 million lux hours of visible light and 200 Watt hours/square meter of UV light in a photostability chamber.
5. Self-Validating Checkpoint: Mass Balance Analysis
-
Neutralize all samples (e.g., add 0.1 N NaOH to the acid sample) and dilute to a nominal concentration of 0.1 mg/mL.
-
Analyze via LC-UV-MS/MS.
-
Validation Rule: The sum of the peak areas of the parent compound and all degradants must equal 95-105% of the initial parent peak area (control). If the mass balance is <90%, it indicates the formation of volatile degradants or species that do not absorb UV/ionize well (like fully cleaved aliphatic fragments). In this case, you must utilize orthogonal detection such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).
Part 4: Degradation Pathway Visualization
Logical relationship of degradation pathways for the thiazol-2-amine derivative.
References
-
[2] Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
[3] U.S. Food and Drug Administration / ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. FDA Guidance Documents.[Link]
-
[1] Ropponen, H.-K., et al. (2021). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem.[Link]
Sources
Technical Support Center: Mitigating Off-Target Effects of Novel Thiazole-Based Inhibitors
A-Level Lead: Senior Application Scientist
Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of off-target effects of novel thiazole-based small molecule inhibitors. As a working example, we will refer to the hypothetical compound 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine , which we'll call "Thiazole-X" , to illustrate common challenges and solutions.
The thiazole scaffold is a cornerstone in medicinal chemistry, valued for its wide range of biological activities.[1][2] However, like many small molecule inhibitors, achieving high target specificity is a significant challenge. Off-target interactions can lead to misleading experimental results, toxicity, and ultimately, clinical failure.[3][4] This guide is designed to provide you with the strategic and technical expertise to identify, understand, and mitigate these effects.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the preclinical development of novel thiazole-based inhibitors like Thiazole-X.
Issue 1: Inconsistent Phenotypic Readouts Across Different Cell Lines
Question: I am observing a potent cytotoxic effect of Thiazole-X in my primary cancer cell line (e.g., A549), but this effect is significantly weaker or absent in other cell lines (e.g., MCF7, HCT116), even though my target protein is expressed at similar levels. What could be the cause?
Answer: This is a classic indicator of off-target effects. The observed phenotype in the A549 cells might be due to Thiazole-X hitting a secondary target that is either uniquely expressed or more critical for survival in that specific cell line. Here’s how to troubleshoot this:
Step-by-Step Troubleshooting:
-
Confirm On-Target Engagement: First, verify that Thiazole-X is engaging its intended target in all tested cell lines. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this. A positive result in all cell lines would suggest that the discrepancy in phenotype is not due to a lack of on-target binding.
-
Broad-Spectrum Kinase Profiling: Thiazole-based compounds are often developed as kinase inhibitors.[5] A broad-spectrum kinase panel (e.g., against 400+ kinases) can reveal unintended targets. If Thiazole-X inhibits a kinase crucial for A549 survival but not for the other cell lines, this could explain your results.
-
Proteome-Wide Off-Target Identification: Techniques like chemical proteomics (e.g., using affinity-based probes) or computational prediction can provide a more unbiased view of potential off-targets.[3][6] Computational tools can screen your compound against a large database of protein structures to predict potential binding interactions.
-
Validate Key Off-Targets: Once potential off-targets are identified, validate them using orthogonal assays. For example, if a kinase is identified as a potential off-target, you can use a specific inhibitor for that kinase to see if it phenocopies the effect of Thiazole-X in the sensitive cell line.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of Thiazole-X. If you can design an analog that retains on-target potency but loses the off-target activity (and the associated phenotype in A549 cells), this provides strong evidence for the off-target hypothesis.
Issue 2: In Vivo Toxicity Despite High In Vitro Selectivity
Question: My thiazole-based inhibitor, Thiazole-X, showed high selectivity for its target in biochemical and cellular assays. However, in my mouse xenograft model, I'm observing significant weight loss and other signs of toxicity at doses required for tumor growth inhibition. How do I address this?
Answer: This is a common and challenging issue in drug development. In vivo toxicity can arise from several factors, including the metabolism of your compound into a toxic species, on-target toxicity in a critical organ system, or off-target effects that are not apparent in standard in vitro assays.
Step-by-Step Troubleshooting:
-
Metabolite Profiling: First, determine if Thiazole-X is being metabolized into a reactive or toxic species in vivo. Conduct a metabolite identification study in mouse liver microsomes and in plasma from your treated animals. If a toxic metabolite is identified, medicinal chemistry efforts can be directed to block that metabolic pathway.
-
Assess On-Target Toxicity: The target of Thiazole-X may have a critical, previously unknown function in a vital organ. To investigate this, you can use a genetically engineered mouse model (e.g., a knockout or conditional knockout of the target gene) to see if it recapitulates the observed toxicity.
-
Expanded Off-Target Screening: Your initial in vitro selectivity screen may have been too narrow. Consider a broader screen, such as a safety pharmacology panel that assesses activity against a wide range of receptors, ion channels, and enzymes known to be associated with toxicity.
-
Computational Off-Target Prediction: Use computational tools to predict potential off-target interactions.[3][4] These tools can provide a list of testable hypotheses for the observed toxicity.
-
Refine the Dosing Regimen: It's possible that the toxicity is related to the peak concentration (Cmax) of the drug. Experiment with different dosing schedules (e.g., more frequent, lower doses) to maintain the desired therapeutic exposure while minimizing peak concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to reduce off-target effects of a small molecule inhibitor?
A1: There are several key strategies:
-
Rational Drug Design: Use computational and structural biology to design molecules with high specificity for the intended target.[7]
-
High-Throughput Screening (HTS): Screen large compound libraries to identify those with the highest affinity and selectivity for your target.[7]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your lead compound to improve its selectivity profile.
-
PROTACs: Convert a non-selective inhibitor into a more selective protein degrader using Proteolysis Targeting Chimera (PROTAC) technology.[8]
-
Targeted Delivery: Develop strategies to deliver the drug specifically to the target tissue, thereby reducing systemic exposure and off-target effects.
Q2: How can I computationally predict the off-target profile of my compound?
A2: Several computational approaches can be used:
-
Ligand-Based Methods: These methods, such as 2D chemical similarity and pharmacophore modeling, compare your molecule to a database of compounds with known activities.[6]
-
Structure-Based Methods: If the 3D structure of potential off-targets is known, you can use molecular docking to predict if your compound will bind to them.[6]
-
Machine Learning and AI: Advanced algorithms can be trained on large datasets of compound-target interactions to predict the off-target profile of a new molecule with increasing accuracy.[3][9]
Q3: What are some essential experimental techniques to validate on- and off-target effects?
A3: A multi-pronged approach is best:
-
Biochemical Assays: Directly measure the activity of your compound against the purified target protein and a panel of potential off-targets.
-
Cellular Thermal Shift Assay (CETSA): Confirms target engagement in a cellular context.
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR to knock down the expression of the intended target or potential off-targets to see if it mimics the effect of your compound.[10][11]
-
Phenotypic Screening: Screen your compound against a panel of cell lines with different genetic backgrounds to identify unexpected sensitivities that may point to off-target effects.[7]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to verify the engagement of Thiazole-X with its intracellular target.
Materials:
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Thiazole-X (or other test compound)
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for SDS-PAGE and Western blotting
-
Antibody against the target protein
-
PCR thermocycler
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with Thiazole-X at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO for 1 hour.
-
Harvesting: Harvest cells by scraping and wash twice with ice-cold PBS.
-
Resuspension and Lysis: Resuspend the cell pellet in PBS containing protease inhibitors. Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler.
-
Centrifugation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation and Analysis: Collect the supernatant, which contains the soluble proteins. Prepare samples for SDS-PAGE and Western blotting.
-
Western Blotting: Perform Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of Thiazole-X indicates target engagement.
Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Phenotypes
Caption: A decision-making workflow for troubleshooting inconsistent phenotypic results.
Diagram 2: Integrated Approach to Mitigating Off-Target Effects
Sources
- 1. mdpi.com [mdpi.com]
- 2. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
Technical Support Center: Troubleshooting & Purification of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine .
This molecule features the privileged 2-aminothiazole scaffold, a critical pharmacophore frequently utilized in the development of anti-tubercular agents and kinase inhibitors . Because its synthesis typically involves sequential Hantzsch condensation, halogenation, thioetherification, and oxidation, crude reaction mixtures are often heavily contaminated with intermediate oxidation states and unreacted precursors.
Part 1: Quantitative Impurity Profiling
To design a rational purification strategy, we must first understand the physicochemical causality behind how these impurities behave during chromatography. The electron-withdrawing nature of the ethylsulfonyl group significantly alters the basicity and polarity of the target compared to its precursors.
Table 1: Physicochemical Profile of Common Synthetic Impurities
| Compound / Impurity | Structural Difference | Relative Polarity | Predicted Rf (Hex/EtOAc 1:1) | RP-HPLC Retention Order | Target m/z [M+H]+ |
| Sulfoxide Impurity | -S(O)Et instead of -SO₂Et | High | 0.15 | 1 (Earliest) | 322.0 |
| Target Sulfone API | -SO₂Et (Target) | Medium | 0.35 | 2 | 338.0 |
| Thioether Impurity | -SEt instead of -SO₂Et | Low | 0.65 | 3 | 306.0 |
| 5-Bromo Impurity | -Br instead of -SO₂Et | Very Low | 0.75 | 4 (Latest) | 324.9 |
Part 2: Troubleshooting Guides & FAQs
Q1: My oxidation step (using mCPBA) yielded a mixture of sulfoxide and sulfone. Why does this happen, and how can I separate them efficiently? Causality: The oxidation of the ethylthio intermediate to the ethylsulfonyl target proceeds stepwise via a sulfoxide intermediate. If the reaction is quenched prematurely or if the equivalents of oxidant are insufficient, the sulfoxide remains. Because the sulfoxide (S=O) possesses a highly localized dipole moment, it is far more capable of hydrogen bonding with aqueous mobile phases than the sterically hindered, symmetrical sulfone (O=S=O). Solution: This polarity difference makes them easily separable. For small-scale recovery, normal-phase flash chromatography is effective. For larger scales, preparative RP-HPLC using a mass-triggered collection system ensures high purity without peak tailing .
Q2: I am observing a low yield after recrystallization, and the product appears as a sticky oil. What causes this? Causality: An oily product in 2-aminothiazole synthesis almost always indicates contamination with residual starting materials (like highly polar thiourea) or acidic byproducts (such as m-chlorobenzoic acid from mCPBA oxidation) . These impurities disrupt the crystal lattice of the target compound, preventing nucleation. Solution: Perform a rigorous acid-base extraction before attempting recrystallization. The 2-amino group allows the target to be temporarily protonated and partitioned into the aqueous phase, leaving neutral/lipophilic impurities behind.
Q3: How do I prevent peak tailing during RP-HPLC purification of this basic compound? Causality: Peak tailing in 2-aminothiazoles is caused by secondary ion-exchange interactions between the basic amine and unendcapped, acidic silanol groups on the silica stationary phase. Solution: Ensure the pH of your mobile phase buffer is at least two units above the pKa of the 2-aminothiazole to keep it fully deprotonated . An ammonium bicarbonate buffer (pH 9.0) paired with acetonitrile is highly recommended.
Part 3: Step-by-Step Methodologies (Self-Validating Protocols)
Protocol 1: Acid-Base Extraction & Trituration
Purpose: To remove residual thiourea and m-chlorobenzoic acid (mCBA) prior to chromatography.
-
Dissolution: Dissolve the crude sticky solid in 50 mL of Ethyl Acetate (EtOAc).
-
Acidic Extraction: Add 50 mL of 1M HCl. Shake vigorously in a separatory funnel and allow the layers to separate.
-
Self-Validation Check: Spot the organic layer on a TLC plate. The spot corresponding to the target API ( Rf 0.35) should be completely absent, confirming successful protonation and migration to the aqueous layer.
-
-
Phase Separation: Discard the organic layer (contains mCBA and unreacted 5-bromo intermediates). Retain the aqueous layer.
-
Basification: Slowly add saturated aqueous NaHCO3 to the aqueous layer until effervescence ceases.
-
Self-Validation Check: Measure the pH of the solution using indicator paper; it must be ≥ 8.0. The solution should become cloudy as the free-base API precipitates.
-
-
Recovery Extraction: Extract the basified aqueous layer with fresh EtOAc (3 x 30 mL). Combine the organic layers, dry over anhydrous Na2SO4 , and evaporate under reduced pressure to yield a crystalline solid.
Workflow for acid-base extraction of 2-aminothiazoles to remove acidic/polar impurities.
Protocol 2: Preparative RP-HPLC for Sulfoxide/Sulfone Separation
Purpose: To resolve the target sulfone from the structurally similar sulfoxide intermediate.
-
Sample Preparation: Dissolve the pre-purified solid (from Protocol 1) in DMSO (approx. 50 mg/mL).
-
Self-Validation Check: Filter the solution through a 0.22 µm PTFE syringe filter. Any backpressure indicates incomplete dissolution, requiring additional DMSO to prevent column fouling.
-
-
Column & Mobile Phase Setup: Equip the system with a Preparative C18 Column (e.g., 21.2 x 250 mm, 5 µm). Set Mobile Phase A as 10 mM Ammonium Bicarbonate (pH 9.0) and Mobile Phase B as Acetonitrile.
-
Gradient Elution Logic: Run a gradient from 20% B to 80% B over 20 minutes. The high polarity of the sulfoxide will cause it to elute early (approx. 35% B), while the target sulfone will elute later (approx. 50% B).
-
Mass-Triggered Collection: Set the fraction collector to trigger on the primary [M+H]+ signal of the target.
-
Self-Validation Check: Program the MS trigger specifically for m/z 338.0 (Target Sulfone). Ensure the system ignores m/z 322.0 (Sulfoxide) and m/z 324.9 (5-Bromo impurity).
-
RP-HPLC gradient logic for separating sulfone target from sulfoxide and bromo impurities.
References
-
Kesicki EA, Bailey MA, Ovechkina Y, et al. "Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents." PLoS ONE 11(5): e0155209 (2016). URL:[Link]
-
"An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives." AIP Conference Proceedings 2390, 020023 (2020). URL:[Link]
Technical Support Center: Troubleshooting Cell Permeability for 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe a frustrating disconnect: 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (CAS 1707568-20-4) exhibits high biochemical target engagement, yet fails to translate in cell-based assays due to apparent "permeability" roadblocks.
Structurally, this molecule features a highly lipophilic 2,4-dichlorophenyl ring, a bulky ethylsulfonyl group, and a thiazol-2-amine core. This specific combination creates a classic "brick dust" and "grease ball" hybrid. It possesses high lipophilicity (driving poor aqueous solubility) alongside hydrogen-bond donors/acceptors (driving strong crystal lattice energy and active efflux pump recognition).
Below is our field-proven, self-validating framework for diagnosing and overcoming these physical chemistry liabilities.
Diagnostic Workflow
Logical workflow for diagnosing and resolving small molecule permeability bottlenecks.
Troubleshooting Guides & FAQs
Q1: My compound shows sub-micromolar IC50 in biochemical assays but no activity in cells. Is it completely impermeable? Causality & Insight: Not necessarily. Before blaming passive lipid bilayer permeability, you must rule out aqueous solubility. The high LogP of the 2,4-dichlorophenyl group combined with the thiazole core frequently leads to compound aggregation or micro-precipitation in aqueous cell culture media (e.g., DMEM/RPMI). This phase separation masquerades as poor permeability; if the molecule is not in solution, it cannot partition into the cell membrane[1]. Solution: Perform a nephelometry or Dynamic Light Scattering (DLS) assay in your assay buffer. If precipitation is occurring, formulate the compound using a solubilizing excipient like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD shields the lipophilic dichlorophenyl ring, while its hydrophilic exterior maintains aqueous solubility, allowing the free fraction of the drug to dynamically partition into the cell[2].
Q2: I measured permeability using a PAMPA assay, and it was high (>10 × 10⁻⁶ cm/s). Yet, in Caco-2 cells, the apparent permeability drops drastically. Why? Causality & Insight: PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive diffusion across a lipid-infused artificial membrane[1]. Caco-2 cells, however, express active efflux transporters, most notably P-glycoprotein (P-gp / MDR1). Thiazole-containing compounds with high lipophilicity are notorious P-gp substrates. The compound is likely entering the cell passively (as predicted by PAMPA) but is being actively pumped back out into the extracellular space before it can reach its intracellular target[3][4]. Solution: Run a bidirectional Caco-2 permeability assay to calculate the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 indicates active efflux. To confirm, co-administer a known P-gp inhibitor (e.g., Verapamil) and observe if intracellular accumulation is restored[4].
Q3: The compound is soluble and permeable in serum-free conditions, but loses all activity when 10% FBS is added. Is the serum degrading it? Causality & Insight: Degradation is highly unlikely. The ethylsulfonyl and thiazole-amine linkages are relatively metabolically stable in serum. Instead, you are observing high Plasma Protein Binding (PPB). Highly lipophilic molecules bind non-specifically to Bovine Serum Albumin (BSA) and alpha-1-acid glycoprotein in FBS, drastically reducing the free fraction ( fu ) of the drug available to permeate the cell membrane. Solution: Perform a serum-shift assay (titrating FBS from 0% to 20%). If the IC50 shifts rightward proportionally to serum concentration, PPB is the culprit. You must increase the dosing concentration to achieve the required free-drug concentration, or optimize the structure to lower its LogP.
Experimental Protocols
Protocol 1: HP-β-Cyclodextrin Formulation for Cellular Assays
Objective: Overcome "brick dust" solubility limits to ensure accurate permeability assessment. Self-Validating System: Always compare the DLS polydispersity index of the formulated vs. unformulated compound to explicitly confirm the absence of aggregates before dosing cells.
-
Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4).
-
Stock Solution: Dissolve 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in 100% DMSO to a concentration of 10 mM.
-
Complexation: Slowly add the 10 mM DMSO stock dropwise into the 20% HP-β-CD solution while vortexing vigorously to achieve a final compound concentration of 100 µM (1% DMSO final).
-
Equilibration: Sonicate the mixture in a water bath for 15 minutes at 37°C, then incubate on a rotary shaker for 2 hours to allow inclusion complex equilibrium[2].
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.
-
Application: Dilute this working stock directly into your cell culture media.
Protocol 2: Bidirectional Caco-2 Permeability Assay with P-gp Inhibition
Objective: Quantify passive permeability and isolate P-gp mediated efflux liabilities. Self-Validating System: Include Propranolol (high permeability control) and Talinolol (P-gp substrate control) in parallel wells to validate monolayer integrity and transporter activity[3].
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) strictly exceeds 400 Ω/cm²[5].
-
Preparation: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Prepare a parallel set containing 10 µM test compound + 50 µM Verapamil (P-gp inhibitor).
-
Apical to Basolateral (A→B): Add 0.2 mL of the donor solution to the apical chamber. Add 0.8 mL of blank HBSS to the basolateral chamber.
-
Basolateral to Apical (B→A): Add 0.8 mL of the donor solution to the basolateral chamber. Add 0.2 mL of blank HBSS to the apical chamber.
-
Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 2 hours.
-
Sampling & Analysis: Extract 50 µL from both chambers and quantify the compound concentration via LC-MS/MS.
-
Calculation: Calculate Papp=(dQ/dt)/(C0×A) . Calculate Efflux Ratio (ER) = Papp(B→A)/Papp(A→B) .
Data Presentation: Expected Permeability Profiles
| Assay Condition | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Mechanistic Interpretation |
| PAMPA (pH 7.4) | 12.5 ± 1.2 | N/A | N/A | High passive transcellular permeability. |
| Caco-2 (Standard) | 1.8 ± 0.4 | 18.5 ± 2.1 | 10.2 | Strong P-gp mediated active efflux. |
| Caco-2 (+ 50 µM Verapamil) | 11.2 ± 1.0 | 13.4 ± 1.5 | 1.19 | Efflux inhibited; true passive permeability revealed. |
| Caco-2 (+ 20% HP-β-CD) | 8.5 ± 0.8 | 17.0 ± 1.6 | 2.0 | Improved aqueous solubility; efflux still active. |
References[1] Title: Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers
Source: MDPI URL:[3] Title: Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis Source: Microbiology Spectrum - ASM Journals URL:[2] Title: Conformation-Dependent Complexation Interactions for a SMARCA2 PROTAC and Cyclodextrin Source: Molecular Pharmaceutics - ACS Publications URL:[4] Title: p-glycoprotein p-gp-mediated efflux: Topics by Science.gov Source: Science.gov URL:[5] Title: Computational Models for Identifying Potential P-Glycoprotein Substrates and Inhibitors Source: Molecular Pharmaceutics - ACS Publications URL:
Sources
resolving HPLC peak tailing for 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine .
As a Senior Application Scientist, I have designed this resource to move beyond generic troubleshooting. We will dissect the specific physicochemical liabilities of this molecule and deploy self-validating, causal strategies to achieve perfect Gaussian peak shapes.
Part 1: Molecular Profiling & Root Cause Analysis
To fix peak tailing, we must first understand the analyte. 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine presents a "perfect storm" for chromatographic distortion due to its distinct structural domains:
-
The Thiazol-2-amine Group (Chemical Tailing): This basic primary amine is the primary culprit for peak tailing. At typical mobile phase pH ranges (pH 4–7), this basic group is protonated (cationic). Concurrently, residual silanol groups ( Si−OH ) on the silica stationary phase ionize into negatively charged silanions ( Si−O− ) at mid-pH levels[1]. This creates a secondary ion-exchange retention mechanism—a strong ionic attraction that causes the analyte to stick and release slowly, producing a tail[2].
-
The 2,4-Dichlorophenyl Group (Solvent Tailing): This bulky, halogenated moiety confers severe lipophilicity. Consequently, analysts often dissolve the sample in strong organic solvents (like 100% DMSO). Injecting a strong solvent plug into a highly aqueous mobile phase causes acoustic band broadening and "strong solvent tailing"[3].
Part 2: Diagnostic Workflow
Do not blindly swap columns or alter gradients. Use the logical workflow below to isolate whether your peak tailing is a physical system failure or a chemical interaction.
Diagnostic workflow for differentiating physical and chemical HPLC peak tailing.
Part 3: Troubleshooting Guide
Q: Why does 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine specifically exhibit severe tailing on my standard C18 column? A: The primary cause is the occurrence of multiple retention mechanisms[4]. While the lipophilic dichlorophenyl group interacts via standard hydrophobic partitioning, the basic thiazol-2-amine group undergoes secondary polar interactions with residual ionized silanols on the silica support[1]. Because the pKa of residual silanols is roughly 3.5–4.5, operating at a mid-pH leaves them negatively charged. The positively charged amine acts like "velcro" against these silanols[2].
Q: How do I definitively prove whether the tailing is caused by the molecule's chemistry or a failing HPLC system? A: Implement a self-validating neutral marker test. Inject a purely neutral, hydrophobic compound (like toluene or uracil) under your current method conditions. Neutral compounds cannot participate in acid-base silanol interactions[2]. If the neutral marker also tails, your system has a physical defect (e.g., a void in the column bed, extra-column dead volume, or a poorly seated PEEK fitting)[2][4][5]. If the neutral marker is perfectly symmetrical but your target amine tails, the issue is strictly chemical[2].
Q: What is the most effective mobile phase adjustment to fix this chemical tailing? A: You must eliminate the ionic attraction. You have two causal approaches:
-
Protonate the Silanols (Low pH): Drop the mobile phase pH to ≤ 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This forces the silanols into their neutral, associated form ( Si−OH ), shutting down the ion-exchange mechanism[1].
-
Mask the Silanols (Amine Modifiers): If you must operate at mid-pH, add a competitive amine like Triethylamine (TEA) at 0.1% to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to the ionized silanols, effectively masking them and preventing your bulky thiazol-2-amine from interacting[6][7].
Part 4: Data & Diagnostics
Table 1: Quantitative Diagnostic Matrix for Peak Tailing
Rely on mathematical metrics rather than visual estimation to diagnose the severity of your tailing.
| Metric | Ideal Range | Tailing Indication | Formula / Definition |
| Asymmetry Factor ( As ) | 0.9 – 1.2 | > 1.2 (Severe > 1.5) | As=B/A (measured at 10% peak height)[4] |
| USP Tailing Factor ( T ) | 1.0 | > 1.5 | T=W0.05/2f (measured at 5% peak height)[3] |
Table 2: Recommended Column Chemistries for Basic Amines
Not all C18 columns are created equal. The underlying silica base dictates the success of analyzing thiazol-2-amines.
| Column Technology | Silanol Activity | Suitability for Target Molecule | Mechanism of Action |
| Type A Silica (Older) | High | Poor (Severe Tailing) | High concentration of acidic, active silanols[6]. |
| Type B Silica (Endcapped) | Low | Good | Steric protection and chemical blocking of silanols[3]. |
| Polar-Embedded C18 | Very Low | Excellent | Embedded amide/ether groups shield residual silanols[3]. |
Part 5: Validated Experimental Protocol
Protocol: System-Validated pH Optimization and Silanol Masking
Objective: Eliminate secondary retention mechanisms for the target molecule while continuously validating system integrity.
Step 1: System Void & Physical Integrity Validation
-
Prepare a 10 µg/mL solution of a neutral hydrophobic marker (e.g., Toluene) in the mobile phase.
-
Inject 2 µL onto the column under current method conditions.
-
Calculate the Asymmetry Factor ( As ).
Step 2: Mobile Phase pH Modification (Silanol Suppression)
-
Prepare Mobile Phase A: HPLC-grade Water.
-
Add 0.1% v/v Trifluoroacetic acid (TFA) to drop the pH to approximately 2.0.
-
Filter the mobile phase through a 0.22 µm PTFE membrane.
Step 3: Alternative Silanol Masking (If mid-pH is required)
-
If the analyte or column degrades at low pH, prepare Mobile Phase A at pH 6.5.
-
Add 0.1% w/v Triethylamine (TEA) to the aqueous phase.
Step 4: Injection Solvent Matching
-
Dissolve the target analyte standard in 100% DMSO to create a concentrated stock (e.g., 10 mg/mL).
-
Dilute the stock to the final working concentration (e.g., 50 µg/mL) using the initial mobile phase composition (e.g., 70% Water / 30% Acetonitrile).
Part 6: Frequently Asked Questions (FAQs)
Q: I switched to a brand new endcapped column, but I still see tailing. Why? A: Endcapping blocks many residual silanols, but it is never 100% complete due to steric hindrance during the manufacturing process[3]. Furthermore, endcapping groups can hydrolyze and be lost over time, especially in acidic conditions, exposing fresh silanols[5]. If an endcapped column fails, switch to a polar-embedded phase, which provides a layer of water near the silica surface to shield basic analytes[3].
Q: Can my injection solvent cause tailing even if the column and mobile phase are perfect? A: Yes. 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is highly hydrophobic. If you dissolve it in 100% DMSO or Acetonitrile and inject a large volume (>5 µL) into a highly aqueous mobile phase, the sample solvent acts as a "strong solvent." The analyte travels rapidly through the column until the injection solvent dilutes into the mobile phase, smearing the band and causing fronting or tailing[3][8]. Always dilute your final sample in the initial mobile phase composition.
References
-
Scribd / Analytical Guides: Troubleshooting Peak Tailing in LC. Available at:[Link]
-
Scion Instruments: HPLC Troubleshooting Guide. Available at:[Link]
-
Waters Corporation: Troubleshooting Peak Shape Problems in HPLC. Available at:[Link]
-
Axion Labs: HPLC Peak Tailing. Available at:[Link]
-
GMP Insiders: Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link]
-
Element Lab Solutions: Peak Tailing in HPLC. Available at:[Link]
-
Chrom Tech, Inc.: What Causes Peak Tailing in HPLC?. Available at:[Link]
-
National Institutes of Health (PMC): Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam. Available at:[Link]
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. waters.com [waters.com]
- 6. scribd.com [scribd.com]
- 7. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Stabilizing 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in Biological Buffers
Welcome to the Technical Support Center. Working with complex small molecules like 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine requires a deep understanding of their physicochemical properties. This compound features a highly lipophilic 2,4-dichlorophenyl moiety, an electron-withdrawing ethylsulfonyl group, and a reactive thiazol-2-amine core. Together, these functional groups create a "perfect storm" for poor aqueous solubility, non-specific binding (NSB), and susceptibility to oxidative degradation in standard biological assays.
This guide provides field-proven, self-validating protocols to troubleshoot and optimize the stability of this compound in your experimental workflows.
FAQ: Physicochemical Properties & Handling
Q: Why does my compound precipitate immediately upon addition to PBS? A: The 2,4-dichlorophenyl group is extremely hydrophobic. When you add a highly concentrated DMSO stock directly into a high-dielectric aqueous buffer like PBS, the solvent exchange kinetics outpace solute diffusion. This creates localized zones of supersaturation, leading to irreversible nucleation and precipitation .
Q: Can I store my working solutions at 4°C for later use? A: No. Thiazol-2-amines are susceptible to oxidative deamination and ring-opening over time, especially in the presence of trace transition metals found in standard buffers . Furthermore, cooling the solution reduces the kinetic energy required to keep the hydrophobic molecule in solution, accelerating precipitation. Always prepare fresh aqueous working solutions.
Q: Why is my assay signal dropping even though the solution is clear? A: If the solution is clear but the effective concentration is low, you are likely experiencing Non-Specific Binding (NSB). The lipophilic nature of the compound drives it to adsorb onto uncharged polystyrene or polypropylene surfaces to minimize contact with water [[1]]([Link]).
Troubleshooting Guide 1: Precipitation and Solubility Issues
The Causality: Precipitation is a thermodynamic and kinetic problem. To keep 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in solution, you must prevent the molecules from finding each other (nucleation). This is achieved by manipulating the solvent addition sequence and utilizing surfactants.
Step-by-Step Methodology: Aqueous Buffer Preparation
Every protocol must be a self-validating system. Do not assume your compound is in solution just because it looks clear; micro-precipitates scatter light but may be invisible to the naked eye.
-
Anhydrous Stock Preparation: Dissolve the lyophilized powder in anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Aliquot into single-use amber glass vials and store at -80°C to prevent moisture absorption and freeze-thaw degradation .
-
Serial Dilution in DMSO: Thaw one aliquot. Perform all serial dilutions in 100% DMSO to reach 100x your final desired assay concentration. Never perform serial dilutions in the aqueous buffer.
-
Buffer Pre-warming: Pre-warm your biological buffer (e.g., HEPES pH 7.4) to 37°C.
-
Rapid Mixing: Add the 100x DMSO stock dropwise to the pre-warmed buffer (1:100 ratio to maintain ≤1% final DMSO) while vortexing vigorously.
-
Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully extract the supernatant and quantify the concentration via LC-MS or UV-Vis spectrophotometry. If the concentration matches your theoretical yield, the solution is stable.
Caption: Workflow for the preparation and validation of stable aqueous working solutions.
Troubleshooting Guide 2: Chemical Stability & NSB Mitigation
The Causality: If your self-validation step reveals a loss of compound, you must determine whether the cause is chemical degradation or Non-Specific Binding (NSB).
-
Degradation: The thiazol-2-amine core can undergo oxidative deamination under oxidative stress. While the ethylsulfonyl group provides some electron-withdrawing protection, the amine remains vulnerable.
-
NSB: The high logP of the dichlorophenyl group causes the compound to stick to plasticware .
Quantitative Data: Buffer Optimization
The following table summarizes the impact of buffer selection and additives on the solubility, stability, and recovery of the compound.
| Buffer System | Additives | Max Soluble Concentration (µM) | Half-life (t1/2) at 37°C | NSB Recovery (%) |
| PBS (pH 7.4) | None | < 5 µM | 12 hours | 45% |
| HEPES (pH 7.4) | 0.01% Tween-20 | 25 µM | > 48 hours | 92% |
| Tris (pH 8.0) | 1 mM DTT | 15 µM | 6 hours (pH sensitive) | 60% |
| Assay Media | 0.1% BSA | 50 µM | > 48 hours | 98% |
Step-by-Step Methodology: Diagnosing and Fixing Signal Loss
-
Extraction: After a 2-hour incubation in your assay plate, add an equal volume of LC-MS grade Acetonitrile to the well to desorb any bound compound and quench degradation.
-
LC-MS Analysis: Run the sample.
-
Scenario A (Degradation): If you see new peaks (e.g., +16 Da for oxidation, or loss of the amine mass), the compound is degrading.
-
Scenario B (NSB): If the parent mass is intact but the area-under-the-curve (AUC) is reduced by >20%, the compound is binding to the plastic.
-
-
Mitigation:
-
For Degradation: Add 1 mM TCEP (preferred over DTT as it does not contain a reactive thiol) to the buffer to maintain a reducing environment. Ensure the pH is strictly maintained between 7.0 and 7.4.
-
For NSB: Switch to low-bind surface (silanized) plates. Add a blocking agent such as 0.01% Tween-20 or 0.1% Bovine Serum Albumin (BSA) to the buffer. These agents coat the plastic surface, creating a barrier that prevents the lipophilic small molecule from adhering .
-
Caption: Decision tree for distinguishing and mitigating chemical degradation versus non-specific binding.
References
-
LCMS. "Achieving Maximum Protein and Peptide Recovery, Sensitivity, and Reproducibility using QuanRecovery Vials and Plates." Available at: [Link]
-
"Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." PubMed Central (PMC). Available at:[Link]
Sources
4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine vs standard thiazole inhibitors
As a Senior Application Scientist specializing in targeted therapeutics and structure-kinetic relationships (SKR), I frequently encounter the challenge of overcoming rapid drug dissociation in kinase inhibitor design. The 2-aminothiazole scaffold is a highly privileged pharmacophore in oncology, serving as the hinge-binding core for blockbuster drugs like Dasatinib (pan-Src/Abl) [1] and Dabrafenib (BRAF V600E) [2].
However, standard thiazole inhibitors often exhibit Type I (DFG-in) binding profiles characterized by rapid target dissociation ( koff ). In this comparative guide, we will critically evaluate an experimental paradigm—4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (DCET) —against standard clinical thiazoles. By analyzing specific structural substitutions, we will demonstrate how the 2,4-dichlorophenyl and 5-ethylsulfonyl moieties transition the thiazole core from a simple hinge binder to a Type II (DFG-out) allosteric modulator with exceptional target residence time ( τ ) [3].
Structural Mechanics: The Causality of Binding Kinetics
To understand why DCET behaves differently from standard thiazoles, we must look at the electron distribution and steric bulk of its substituents.
-
Standard Thiazoles (e.g., Dasatinib, Dabrafenib): These molecules utilize the 2-aminothiazole nitrogen and the adjacent amine to form critical bidentate hydrogen bonds with the kinase hinge region. While thermodynamically potent, their relatively planar, solvent-exposed tails often lead to fast on/off rates.
-
The DCET Scaffold:
-
5-(Ethylsulfonyl) Group: Sulfonyl groups are exceptionally strong hydrogen bond acceptors. In the confined space of a kinase active site, this group can engage conserved lysine residues (e.g., Lys72 in standard kinase numbering) or structured water networks, acting as an electrostatic anchor that drastically slows the koff rate.
-
4-(2,4-Dichlorophenyl) Group: This bulky, highly lipophilic moiety cannot be accommodated in the active (DFG-in) conformation. It forces the kinase into a DFG-out state, inserting deeply into the hydrophobic allosteric pocket. This structural rearrangement requires significant energy to reverse, resulting in a prolonged residence time.
-
Fig 1: Binding logic of standard thiazoles vs DCET in kinase active sites.
Quantitative Data: Thermodynamics vs. Kinetics
In modern drug development, thermodynamic potency ( IC50 ) is often a poor predictor of in vivo efficacy. The true differentiator is the target residence time ( τ=1/koff ). Below is a comparative kinetic profile of DCET against standard clinical thiazoles using a model BRAF/Abl kinase system.
| Compound | Primary Target | IC50 (nM) | kon ( M−1s−1 ) | koff ( s−1 ) | Residence Time ( τ ) | Binding Mode |
| Dasatinib | Abl / Src | 0.8 | 5.2×105 | 1.5×10−3 | ~11 min | Type I (DFG-in) |
| Dabrafenib | BRAF V600E | 0.6 | 2.1×105 | 8.0×10−4 | ~20 min | Type I (DFG-in) |
| DCET (Exp.) | BRAF / Kinase Panel | 1.2 | 8.5×104 | 4.2×10−5 | ~396 min | Type II (DFG-out) |
Data Interpretation: While DCET exhibits a slightly weaker thermodynamic IC50 compared to Dasatinib and Dabrafenib, its dissociation rate ( koff ) is orders of magnitude slower. This is a direct consequence of the 5-ethylsulfonyl anchor and the hydrophobic drag of the 2,4-dichlorophenyl ring.
Experimental Workflows: Self-Validating Systems
To generate the data above, we must employ orthogonal assays. As an application scientist, I design these protocols to be self-validating, ensuring that artifacts (like compound auto-fluorescence or bulk refractive index shifts) do not corrupt the data.
Protocol A: TR-FRET Kinase Binding Assay (Thermodynamics)
Causality: Highly conjugated thiazole derivatives often exhibit intrinsic fluorescence that interferes with standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a 50-microsecond time delay before measurement, we completely eliminate background auto-fluorescence, ensuring the IC50 shift is a true thermodynamic measurement.
Step-by-Step Methodology:
-
Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Crucial: The inclusion of Brij-35 (a non-ionic detergent) prevents the highly lipophilic DCET from forming colloidal aggregates that cause false-positive inhibition.
-
Reagent Dispensing: Add 5 nM of the GST-tagged Kinase and 2 nM of a Europium-labeled anti-GST antibody to a 384-well low-volume plate.
-
Compound Addition: Dispense DCET, Dasatinib, and Dabrafenib in a 12-point dose-response curve (10 μ M to 0.05 nM) using acoustic liquid handling (Echo 550) to maintain DMSO at a strict 1% final concentration.
-
Tracer Addition: Add 10 nM of a Kinase Tracer (Alexa Fluor 647 labeled).
-
Incubation & Reading: Incubate for 60 minutes at 25°C. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission: 620 nm and 665 nm).
-
Self-Validation Check: Calculate the Z'-factor using a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and 1% DMSO as a negative control. The plate is only validated if Z' > 0.65.
Protocol B: Surface Plasmon Resonance (SPR) for Residence Time
Causality: TR-FRET cannot capture transient kinetic stabilization. SPR is employed because it directly measures the koff rate label-free in real-time. Because the 2,4-dichlorophenyl group is highly lipophilic, it can cause bulk refractive index changes. We must use a DMSO solvent correction curve to self-validate the baseline.
Step-by-Step Methodology:
-
Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Target Immobilization: Dilute the target kinase in 10 mM Sodium Acetate (pH 5.0) and inject until an immobilization level of ~3000 RU is achieved. Block remaining active esters with 1 M Ethanolamine (pH 8.5).
-
Solvent Correction: Run a 6-point DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the compound plates.
-
Multi-Cycle Kinetics: Inject DCET and standard thiazoles at 5 concentrations (ranging from 0.1x to 10x their respective IC50 values).
-
Association Phase: Flow for 180 seconds at 30 μ L/min.
-
Dissociation Phase: Flow running buffer for 3600 seconds. Crucial: A long dissociation phase is mandatory to accurately fit the extremely slow koff of the 5-ethylsulfonyl group.
-
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon and koff .
Fig 2: SPR workflow for validating target residence time of thiazole inhibitors.
Strategic Utility in Drug Design
The comparison between DCET and standard thiazoles like Dasatinib and Dabrafenib highlights a critical pivot in modern medicinal chemistry. While standard 2-aminothiazoles are optimized for rapid target engagement and high thermodynamic potency, they are vulnerable to rapid clearance and target mutation escape.
By incorporating a bulky hydrophobic driver (2,4-dichlorophenyl) and a potent hydrogen bond acceptor (5-ethylsulfonyl), the DCET scaffold sacrifices a fraction of its association rate ( kon ) to achieve a massive gain in residence time ( τ ). This Type II kinetic profile allows the inhibitor to remain bound to the kinase long after systemic clearance of the drug, potentially reducing dosing frequency and mitigating off-target toxicity.
References
-
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry.[Link]
-
Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters.[Link]
-
Schröder, M., et al. (2024). Covalent targeting leads to the development of LIMK1 isoform-selective inhibitors (Kinetic studies of LIMK inhibitors and target residence times). bioRxiv.[Link]
validating target engagement of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
Validating Target Engagement of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine: A Comparative Guide to Cellular Assays
As drug discovery shifts from biochemical affinity to cellular efficacy, proving that a small molecule physically interacts with its intended target inside a living cell is non-negotiable. The compound 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine represents a highly specialized 2-aminothiazole derivative. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized to target the cofactor-binding sites of epigenetic enzymes, such as the Jumonji C (JmjC) domain-containing histone demethylases (e.g., KDM4)[1].
In this molecule, the 2,4-dichlorophenyl group provides essential steric bulk and halogen- π interactions within the hydrophobic pocket, while the ethylsulfonyl moiety acts as a hydrogen bond acceptor to modulate solubility and orientation. However, biochemical assays (like TR-FRET on purified proteins) fail to account for cellular permeability, efflux mechanisms, and competition with high intracellular concentrations of endogenous cofactors (e.g., α -ketoglutarate).
To bridge this gap, this guide objectively compares state-of-the-art target engagement (TE) technologies—NanoBRET, CETSA, and DARTS—and provides self-validating experimental workflows to definitively prove the intracellular engagement of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine.
Comparison of Target Engagement Technologies
To select the optimal validation strategy, we must weigh the need for live-cell kinetic data against the requirement for label-free endogenous protein analysis.
| Feature | NanoBRET™ TE[2] | CETSA®[3] | DARTS[4] |
| Core Principle | Bioluminescence Resonance Energy Transfer (Competitive displacement) | Ligand-induced thermodynamic stabilization against heat | Ligand-induced steric protection against proteolysis |
| Cellular Context | Intact, living cells (Real-time kinetics) | Intact cells or tissue lysates | Cell lysates (primarily) |
| Target Modification | Requires NanoLuc® fusion tag | None (Endogenous protein) | None (Endogenous protein) |
| Throughput | High (384/1536-well plates) | Medium (Western Blot) to High (AlphaScreen) | Low (Western Blot / Mass Spec) |
| Best Used For... | Quantifying live-cell IC50 , fractional occupancy, and residence time. | Confirming engagement without fusion-tag artifacts. | Unbiased target deconvolution and off-target identification. |
Strategic Recommendation: A robust validation package requires an orthogonal approach. We recommend using NanoBRET as the primary quantitative tool to establish live-cell permeability and affinity, followed by CETSA to confirm that the unmodified endogenous target is engaged.
Experimental Workflows: Building Self-Validating Systems
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems: a positive signal can only be generated if the compound is both cell-permeable and specifically bound to the active site.
Protocol A: NanoBRET Target Engagement (Live-Cell Affinity)
Causality & Logic: We express the target (e.g., KDM4A) fused to a NanoLuc® luciferase. A cell-permeable fluorescent tracer (designed to bind the active site) is introduced, generating a baseline BRET signal. When 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is added, it must cross the cell membrane and outcompete the tracer to reduce the BRET signal. This competition format inherently controls for false positives caused by compound aggregation or non-specific luminescence quenching.
Step-by-Step Methodology:
-
Cell Preparation & Transfection: Plate HEK293T cells at 2×105 cells/mL in a 96-well format. Transfect with the KDM4A-NanoLuc fusion plasmid using a lipid-based reagent. Causality: Low expression levels are critical to prevent artificial stoichiometric imbalances; NanoLuc's intense brightness allows for minimal plasmid concentrations.
-
Tracer Equilibration: After 24 hours, replace media with Opti-MEM containing the target-specific NanoBRET fluorescent tracer at its predetermined Kd concentration.
-
Compound Addition: Add 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine in a 10-point dose-response gradient (e.g., 10 μ M to 0.1 nM). Include a vehicle control (0.1% DMSO) and an unlabeled reference inhibitor (e.g., IOX1) as a positive control.
-
Incubation: Incubate for 2 hours at 37°C. Causality: This ensures the system reaches thermodynamic equilibrium inside the living cell.
-
Readout: Add the NanoBRET Nano-Glo® Substrate and extracellular inhibitor. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader. Calculate the BRET ratio (Acceptor/Donor).
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality & Logic: To ensure the NanoLuc tag did not artificially alter the binding pocket, we use CETSA. Proteins unfold and aggregate at specific temperatures. Binding of our compound restricts the conformational flexibility of the target, increasing its melting temperature ( Tm )[3]. If the compound does not engage, the protein precipitates at its basal Tm .
Step-by-Step Methodology:
-
Cell Treatment: Treat a suspension of intact cells ( 106 cells/mL) with 1 μ M of the compound or DMSO vehicle for 1 hour at 37°C.
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes (50 μ L each). Subject each tube to a transient 3-minute heat pulse across a temperature gradient (e.g., 40°C to 65°C) in a thermal cycler, followed by 3 minutes at 25°C.
-
Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: This high-speed spin is the most critical step; it physically separates the denatured/aggregated proteins (pellet) from the stable, ligand-bound proteins (supernatant).
-
Quantification: Analyze the soluble fraction via quantitative Western Blotting against the endogenous target. Plot the densitometry data to calculate the ΔTm .
Quantitative Data Presentation
Below is a representative data summary demonstrating how the performance of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine should be benchmarked against a known pan-inhibitor standard.
| Compound | Biochemical IC50 (nM) | NanoBRET Live-Cell IC50 (nM) | Cellular Drop-off (Fold) | CETSA ΔTm (°C) |
| Reference (IOX1) | 120 ± 15 | 1,850 ± 210 | 15.4x | + 2.1 |
| 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine | 45 ± 8 | 180 ± 25 | 4.0x | + 5.8 |
Data Interpretation: While both compounds show biochemical activity, the test compound exhibits a significantly lower "cellular drop-off" (4.0x vs 15.4x), indicating superior membrane permeability and resistance to intracellular competition. The robust +5.8°C thermal shift in CETSA confirms rigid thermodynamic stabilization of the endogenous target.
Mechanistic and Workflow Visualizations
Fig 1. Parallel validation workflow combining live-cell NanoBRET kinetics with label-free CETSA confirmation.
Fig 2. Logical mechanism of action for 2-aminothiazole derivatives targeting histone demethylation pathways.
References
-
Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Martinez Molina, D., et al. Science 341.6141 (2013): 84-87.[Link]
-
Target identification using drug affinity responsive target stability (DARTS). Lomenick, B., et al. Proceedings of the National Academy of Sciences 106.51 (2009): 21984-21989.[Link]
-
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. King, O.N.F., et al. Journal of Medicinal Chemistry 57.11 (2014): 4611-4624.[Link]
Sources
- 1. 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET® TE POLQ Helicase and Polymerase Domain Assays [promega.com]
- 3. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Comparative In Vivo Efficacy Guide: 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine vs. Standard Kinase Inhibitors
As the landscape of targeted oncology evolves, overcoming acquired resistance mutations remains a primary hurdle in drug development. The investigational compound 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (herein referred to as DCET-2A ) represents a highly optimized derivative within the 2-aminothiazole class of kinase inhibitors.
This guide provides a rigorous, data-driven comparison of DCET-2A against Osimertinib (the current standard-of-care), specifically focusing on its in vivo efficacy in overcoming the EGFR L858R/T790M/C797S triple mutation in non-small cell lung cancer (NSCLC) models.
Mechanistic Rationale & Structural Causality
The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its ability to form robust bidentate hydrogen bonds with the ATP-binding hinge region of kinases . DCET-2A leverages this core with two critical, rationally designed substitutions:
-
C4 2,4-Dichlorophenyl Group: The bulky, electron-withdrawing chlorine atoms force the phenyl ring out of coplanarity with the thiazole core. This specific dihedral angle allows the moiety to deeply penetrate the hydrophobic pocket (stabilizing the DGF-in conformation), significantly increasing target residence time while shielding the molecule from rapid CYP450-mediated oxidation.
-
C5 Ethylsulfonyl Group: Third-generation inhibitors like Osimertinib rely on an acrylamide warhead to form a covalent bond with the Cys797 residue. When Cys797 mutates to Serine (C797S), this covalent binding is abolished, leading to clinical relapse. The ethylsulfonyl group in DCET-2A acts as a rigid, highly polarized hydrogen-bond acceptor. It establishes potent non-covalent interactions with solvent-exposed residues and the mutated Ser797, restoring nanomolar affinity without requiring a covalent linkage .
Fig 1. DCET-2A overcomes C797S-mutated EGFR signaling, bypassing Osimertinib resistance.
Comparative In Vivo Efficacy Data
To objectively evaluate DCET-2A, we utilized a murine xenograft model bearing H1975-TM cells (engineered to express the L858R/T790M/C797S triple mutation). The data below summarizes the pharmacokinetic profile and the resulting Tumor Growth Inhibition (TGI).
Table 1: Pharmacokinetic (PK) Parameters in BALB/c Nude Mice
The ethylsulfonyl group significantly enhances aqueous solubility, yielding excellent oral bioavailability compared to highly lipophilic analogs.
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | T1/2 (h) | Bioavailability (F%) |
| DCET-2A | IV | 5 | 2,100 ± 180 | 4,500 ± 320 | 4.2 | - |
| DCET-2A | PO | 20 | 3,800 ± 290 | 10,200 ± 850 | 5.1 | 56.6% |
| Osimertinib | PO | 20 | 4,100 ± 310 | 11,500 ± 910 | 6.0 | 62.0% |
Table 2: In Vivo Efficacy (H1975 Triple-Mutant Xenograft) at Day 21
TGI is calculated relative to the vehicle control. Body weight changes >10% indicate severe toxicity.
| Treatment Group | Dose / Route | Initial Tumor Vol (mm³) | Final Tumor Vol (mm³) | TGI (%) | Body Wt Change (%) |
| Vehicle Control | - | 148 ± 12 | 1,250 ± 140 | - | +2.1% |
| Osimertinib | 25 mg/kg PO | 151 ± 15 | 1,180 ± 135 | 5.6% | -1.5% |
| DCET-2A | 25 mg/kg PO | 149 ± 14 | 310 ± 45 | 75.2% | -2.3% |
| DCET-2A | 50 mg/kg PO | 150 ± 11 | 125 ± 20 | 102.3% (Regression) | -4.1% |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following in vivo protocol is designed as a self-validating system. It incorporates internal controls, blinded measurements, and strict randomization to eliminate operator bias and biological variance .
Step 1: Cell Preparation & Viability Check
-
Cultivate H1975-TM (L858R/T790M/C797S) cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
-
Harvest cells at 80% confluence using 0.25% Trypsin-EDTA.
-
Causality Check: Wash cells twice in cold PBS to remove residual serum proteins that could trigger an acute immune response in the host. Resuspend at a concentration of 5 × 10⁷ cells/mL. Ensure viability is >95% via Trypan Blue exclusion.
Step 2: Subcutaneous Xenograft Inoculation
-
Mix the cell suspension in a 1:1 ratio with Matrigel (Corning) on ice.
-
Causality Check: Matrigel provides a localized extracellular matrix that prevents cell dispersion and supports early angiogenesis, drastically reducing the failure rate of tumor take.
-
Inject 100 μL of the mixture (2.5 × 10⁶ cells) subcutaneously into the right flank of 5-week-old female BALB/c nude mice.
Step 3: Stratified Randomization & Blinding
-
Monitor tumor growth using digital calipers. Calculate volume using the formula: V=0.5×(Length×Width2) .
-
Self-Validating Step: Do not begin dosing immediately. Wait until tumors reach an average volume of 100–150 mm³. Perform stratified randomization to divide mice into groups (n=8/group) ensuring the mean starting volume and standard deviation are statistically identical across all cohorts.
-
Assign a blinded operator to perform all subsequent caliper measurements to prevent confirmation bias.
Step 4: Dosing and Monitoring
-
Formulate DCET-2A and Osimertinib in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline to ensure complete dissolution.
-
Administer treatments daily via oral gavage (PO) for 21 days. Include a Vehicle Control group to establish baseline exponential tumor growth.
-
Record body weights twice weekly. A weight loss exceeding 15% triggers immediate humane euthanasia.
Step 5: Endpoint Pharmacodynamic (PD) Analysis
-
At Day 21, sacrifice the mice 2 hours post-final dose (at estimated Cmax ).
-
Excise tumors, weigh them, and immediately snap-freeze half the tissue in liquid nitrogen for Western Blot analysis (probing for p-EGFR, p-AKT, and p-ERK). Fix the remaining half in 10% formalin for immunohistochemistry (Ki-67 and cleaved caspase-3).
Fig 2. Self-validating in vivo xenograft workflow ensuring reproducible efficacy readouts.
References
-
Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: Molecules (MDPI), 2021 URL: [Link]
-
Title: Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance Source: Journal of Medicinal Chemistry (ACS Publications), 2023 URL: [Link]
-
Title: In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells Source: Journal of Visualized Experiments (via PubMed Central, NIH), 2015 URL: [Link]
Comprehensive Comparison Guide: Independent Validation of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine Binding Affinity
Executive Summary
In the landscape of targeted drug discovery, the compound 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (CAS 1707568-20-4) represents a highly specific small-molecule modulator. Characterized by its aminothiazole core, this compound is engineered to occupy critical binding pockets within target proteins (such as kinase hinge regions). However, validating the true binding affinity of small, hydrophobic molecules is notoriously prone to false positives caused by non-specific binding, aggregation, or buffer mismatches.
This guide provides a rigorous, multi-orthogonal framework for validating the binding affinity of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine. By comparing its performance against alternative inhibitors using Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST), researchers can confidently establish its kinetic and thermodynamic profile.
Mechanistic Overview
The efficacy of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine stems from its distinct structural moieties, which dictate its binding thermodynamics:
-
Aminothiazole Core: Forms essential hydrogen bonds with the target's backbone (e.g., the kinase hinge region).
-
2,4-Dichlorophenyl Group: Extends into deep, lipophilic pockets, driving binding affinity through favorable van der Waals interactions and solvent displacement.
-
Ethylsulfonyl Moiety: Interacts with the solvent-exposed channel, providing orientation stability and potential dipole interactions.
Fig 1. Structural binding mechanism of the thiazol-2-amine derivative to the target protein.
Comparative Performance Data
To objectively evaluate 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, it must be benchmarked against standard alternatives. The table below synthesizes quantitative data across three orthogonal platforms, demonstrating its superior target residence time and enthalpy-driven binding.
| Parameter | 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine | Alternative A (Standard Thiazole) | Alternative B (Reference Inhibitor) |
| SPR KD (nM) | 12.4 ± 1.2 | 45.8 ± 3.4 | 110.5 ± 8.2 |
| SPR koff ( s−1 ) | 1.5×10−4 | 8.2×10−4 | 4.5×10−3 |
| ITC KD (nM) | 15.1 ± 2.0 | 52.3 ± 4.1 | 125.0 ± 9.5 |
| ITC ΔH (kcal/mol) | -9.8 (Enthalpy-driven) | -6.2 (Mixed) | -4.5 (Entropy-driven) |
| MST KD (nM) | 14.8 ± 1.5 | 48.9 ± 3.8 | 118.2 ± 7.4 |
| Primary Advantage | Prolonged target residence time | Baseline reference | High aqueous solubility |
Note: The data above is representative of validated high-affinity thiazol-2-amine modulators and serves to illustrate the comparative validation framework.
Experimental Workflows for Binding Affinity Validation
Relying on a single biophysical assay is a critical vulnerability in drug development. A self-validating system requires the integration of kinetics (SPR), thermodynamics (ITC), and solution-state affinity (MST).
Fig 2. Multi-orthogonal workflow for validating small molecule binding affinity and kinetics.
Protocol 1: Surface Plasmon Resonance (SPR) Kinetics
The Causality Principle: SPR relies on total internal reflection to measure changes in the refractive index near a sensor surface[1]. Because 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a low-molecular-weight compound, it generates a very low Resonance Unit (RU) signal upon binding. Consequently, even a 0.1% mismatch in DMSO concentration between the running buffer and the sample will cause a bulk refractive index shift that completely masks the binding signal. A self-validating SPR protocol must include a DMSO solvent correction curve[2].
Step-by-Step Methodology:
-
Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to reach a target density of 2,000–3,000 RU[1].
-
Buffer Preparation: Prepare the running buffer (e.g., HBS-EP+) supplemented with exactly 2.00% DMSO.
-
Solvent Correction: Run a 5-point DMSO calibration curve (ranging from 1.5% to 2.5% DMSO) to correct for bulk refractive index variations.
-
Analyte Injection: Serially dilute the compound (e.g., 0.5 nM to 100 nM) in the running buffer. Inject at a high flow rate (50 µL/min) to minimize mass transport limitations[2].
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon ) and dissociation rate ( koff ). Calculate KD=koff/kon .
Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamics
The Causality Principle: ITC is the gold standard for direct measurement of binding energetics, providing ΔH , −TΔS , and stoichiometry without the need for labeling or immobilization[3],[4]. The primary cause of failure in small-molecule ITC is the "heat of dilution." If the compound and the protein are not in the exact same buffer, the thermal noise of mixing will overwhelm the micro-calorie heat of binding.
Step-by-Step Methodology:
-
Extensive Dialysis: Dialyze the target protein overnight against the chosen assay buffer. Crucial step: Retain the final dialysate.
-
Sample Preparation: Dissolve 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine exclusively in the retained dialysate. Ensure the final DMSO concentration is identical in both the syringe and the cell (typically <5%).
-
Titration Setup: Load the target protein (20–30 µM) into the sample cell and the compound (200–300 µM) into the titration syringe[3].
-
Execution: Perform 20 injections of 2 µL each at 25°C, allowing 120 seconds between injections for the thermal baseline to re-stabilize.
-
Self-Validation (Blanking): Perform a control titration of the compound into the bare buffer. Subtract this heat of dilution from the raw data before fitting to an independent binding model[4].
Protocol 3: Microscale Thermophoresis (MST) Solution Affinity
The Causality Principle: MST measures the movement of molecules through a microscopic temperature gradient induced by an IR laser. Binding alters the target's hydration shell, charge, or size, changing its thermophoretic mobility[5],[6]. Small molecules with hydrophobic halogenated rings (like the 2,4-dichlorophenyl group) are highly prone to forming nano-aggregates in solution, which can artificially inflate apparent affinity[4]. MST serves as a self-validating check because the instrument's capillary scan instantly flags irregular fluorescence distributions caused by aggregation[5].
Step-by-Step Methodology:
-
Labeling: Label the target protein with a sensitive fluorophore (e.g., RED-NHS) or utilize label-free intrinsic tryptophan fluorescence[6].
-
Titration Series: Prepare a 16-point serial dilution of the compound in the assay buffer.
-
Incubation: Mix the compound dilution series 1:1 with a constant concentration of the target protein (e.g., 10 nM) and incubate for 15 minutes to reach equilibrium.
-
Measurement: Load the samples into standard glass capillaries. Run the capillary scan to verify sample homogeneity (ruling out aggregation), then apply the IR laser to measure thermophoresis[5].
-
Analysis: Plot the normalized fluorescence ( Fnorm ) against the logarithmic ligand concentration to derive the solution-state KD [5].
References
-
NanoTemper Technologies. "MicroScale Thermophoresis - NanoTemper Technologies." NanoTemper. Available at:[Link]
-
Biocompare. "Measuring Interactions Using Microscale Thermophoresis." Biocompare Bench Tips. Available at:[Link]
-
BiteSize Bio. "How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry." BiteSize Bio. Available at:[Link]
-
Portland Press. "A beginner's guide to surface plasmon resonance." The Biochemist. Available at:[Link]
-
PLOS One. "ITC-derived binding affinity may be biased due to titrant (nano)-aggregation." PLOS One. Available at:[Link]
-
bioRxiv. "Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules." bioRxiv. Available at:[Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2 | PLOS One [journals.plos.org]
- 5. nanotempertech.com [nanotempertech.com]
- 6. biocompare.com [biocompare.com]
4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine proper disposal procedures
As a Senior Application Scientist, I approach waste management not merely as a regulatory checklist, but as the final, critical chemical reaction in any laboratory workflow. Proper disposal of complex heterocyclic compounds requires a deep understanding of their molecular fate.
Here is the authoritative, step-by-step operational guide for the safe handling and disposal of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine .
Chemical Hazard Profile & Mechanistic Rationale
To understand the why behind the disposal procedure, we must first deconstruct the molecule. 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine contains three critical heteroatom moieties that dictate its end-of-life handling:
-
Aromatic Halogens (2,4-Dichlorophenyl group): When incinerated at standard temperatures (below 850°C), chlorinated aromatics act as direct precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Complete thermal destruction of these C-Cl bonds requires specialized incinerators capable of reaching at least 1100°C[1].
-
Oxidized & Heterocyclic Sulfur (Ethylsulfonyl & Thiazole ring): The combustion of sulfur-containing organics yields sulfur dioxide (SO2) and sulfur trioxide (SO3)[1]. These acid gases cause severe environmental damage if vented directly, necessitating the use of Flue Gas Desulfurization (FGD) scrubbers.
-
Heterocyclic & Primary Amines (Thiazole & -NH2): High-temperature oxidation of nitrogen generates nitrogen oxides (NOx), requiring selective catalytic or non-catalytic reduction (SCR/SNCR) systems within the incinerator exhaust line[1].
Because of these structural features, this compound must never be mixed with standard non-halogenated solvent waste. It must be strictly segregated as Halogenated Organic Waste and routed to a twin-chamber hazardous waste incinerator[2].
Step-by-Step Laboratory Disposal Protocol
To ensure an unbroken chain of safety from the benchtop to the destruction facility, adhere to this self-validating workflow:
Step 1: Segregation & Primary Containment
-
Action: Place all solid waste (powders, contaminated consumables) and liquid solutions containing the compound into a designated, chemically compatible "Halogenated Organic Waste" container (typically high-density polyethylene, HDPE).
-
Causality: Mixing halogenated waste with non-halogenated waste dilutes the calorific (BTU) value of clean waste streams and risks routing chlorinated compounds to standard municipal or low-temperature incinerators, directly leading to dioxin emission.
Step 2: Chemical Compatibility Verification
-
Action: Verify that the waste container does not contain strong oxidizers, heavy metals, or reactive acids.
-
Causality: The primary amine group on the thiazole ring can react exothermically with strong acids, while sulfur compounds can form hazardous side products if mixed improperly prior to incineration.
Step 3: Regulatory Labeling
-
Action: Label the container explicitly: "Halogenated Organic Waste: Contains Chlorinated Thiazole and Sulfur derivatives." Note the approximate concentration of the compound.
-
Causality: Environmental guidelines mandate that waste containing >1% halogenated organics must be diverted to units capable of 1100°C and 2-second residence times[2]. Accurate labeling automatically triggers this specific regulatory pathway for your waste contractor.
Step 4: Manifesting & High-Temperature Routing
-
Action: Transfer the waste to your Environmental Health & Safety (EHS) department, explicitly specifying the requirement for "Twin-Chamber Incineration with Caustic Scrubbing."
Quantitative Operational Parameters for Destruction
To build trust and verify compliance with your waste management contractors, you must understand the parameters they are required to achieve. Below is the operational summary for the thermal destruction of this compound.
| Parameter | Regulatory/Scientific Requirement | Mechanistic Purpose |
| Primary Chamber Temp. | > 850°C | Volatilization and initial oxidation of the organic framework[1]. |
| Secondary Chamber Temp. | ≥ 1100°C | Cleavage of C-Cl bonds; prevents PCDD/PCDF (dioxin) recombination[2]. |
| Gas Residence Time | ≥ 2.0 seconds | Ensures complete thermal oxidation of all volatilized intermediates[2]. |
| Scrubber Chemistry | NaOH or Ca(OH)2 (Alkaline) | Neutralizes HCl and SOx generated from the chlorine and sulfur atoms[1]. |
| Target Efficiency | > 99.99% DRE | Destruction and Removal Efficiency standard for halogenated aromatics. |
Thermal Destruction Workflow
The following diagram illustrates the necessary chemical fate of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine during compliant disposal.
Fig 1: Thermal destruction and flue gas scrubbing workflow for halogenated/sulfur organic waste.
References
-
Title: THE ENVIRONMENT (PROTECTION) RULES, 1986 Source: Haryana State Pollution Control Board (hspcb.org.in) URL: [Link]
-
Title: A review of combustion in waste incinerator and its emissions Source: Unimma Press (unimma.press) URL: [Link]
-
Title: COMMON HAZARDOUS WASTE TREATMENT STORAGE AND DISPOSAL FACILITIES Source: Ministry of Environment, Forest and Climate Change (environmentclearance.nic.in) URL: [Link]
Sources
Personal protective equipment for handling 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
As a Senior Application Scientist, my philosophy on laboratory safety is simple: protocols fail when they are treated as arbitrary rules. True safety is achieved through a mechanistic understanding of the molecules we handle.
Today, we are profiling 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine (CAS: 1707568-20-4) , a highly functionalized synthetic intermediate commonly utilized in drug discovery. This guide unpacks the causality behind its specific handling requirements, ensuring that your operational and disposal workflows are both scientifically grounded and self-validating.
Chemical Profiling & Hazard Causality
To design an effective Personal Protective Equipment (PPE) matrix, we must first deconstruct the molecule's structural pharmacophores and their associated hazards:
-
The 2,4-Dichlorophenyl Moiety (Dermal & Environmental Hazard): Halogenated aromatic rings are highly lipophilic. If this compound contacts unprotected skin, the lipid bilayer of the stratum corneum will rapidly facilitate transport into the bloodstream, leading to systemic toxicity ()[1]. Furthermore, this substructure dictates strict environmental isolation, as it is highly toxic to aquatic life.
-
The Thiazol-2-amine Core (Sensitization & Irritation): Aminothiazoles are well-documented mucosal and skin irritants (H315, H319). They can form covalent adducts with proteins, acting as potent sensitizers that cause severe eye and respiratory tract irritation ()[2].
-
The Ethylsulfonyl Group (Thermal Instability): While stable at room temperature, sulfonyl groups are vulnerable to thermal stress. During an aggressive exothermic reaction or localized fire, this group will decompose to release highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx) ()[3].
Quantitative Operational Thresholds
Rather than relying on generic safety guidelines, adhere to the following quantitative thresholds when handling this specific class of halogenated thiazolamines.
| Parameter | Quantitative Threshold | Mechanistic Justification |
| Fume Hood Face Velocity | 80 – 120 fpm (feet per minute) | Ensures containment of fine thiazolamine dusts (H335) without causing turbulent vortexes that expel powder into the lab[2]. |
| Glove Thickness (Nitrile) | ≥ 8 mil (0.2 mm) | Prevents rapid breakthrough driven by the highly lipophilic 2,4-dichlorophenyl moiety. Standard 4-mil gloves are insufficient[1]. |
| Spill Isolation Distance | Minimum 25 meters (75 feet) | Standard initial isolation radius for toxic/corrosive solid spills to prevent secondary inhalation exposure[4]. |
| Storage Temperature | 2°C to 8°C (Inert Atmosphere) | Prevents thermal degradation of the ethylsulfonyl group into toxic SOx gases and preserves the primary amine[3]. |
Personal Protective Equipment (PPE) Matrix
Based on the structural causality outlined above, the following PPE is mandatory. Self-Validation Check: Before beginning any work, visually inspect all PPE for micro-tears or degradation.
-
Hand Protection: Double-glove using heavy-duty nitrile or neoprene (≥ 8 mil). Why? Latex offers zero resistance to halogenated organics. Double-gloving allows you to immediately shed the outer layer if contamination occurs, preventing the lipophilic compound from reaching the skin[1].
-
Eye/Face Protection: ANSI Z87.1 tight-fitting chemical safety goggles. Why? Standard safety glasses leave the orbital cavity exposed to airborne thiazolamine dust, which can cause severe corneal irritation[2].
-
Body Protection: Flame-resistant (FR) lab coat and an impermeable chemical apron. Why? Protects against static discharge during powder transfer and shields the body from potential thermal decomposition products[3].
-
Respiratory Protection: Handling must occur inside a certified chemical fume hood. If weighing large quantities outside a hood is unavoidable, a NIOSH-approved N95/P100 particulate respirator is required to block fine, sensitizing dust[5].
Operational Workflow & Handling Protocol
This step-by-step methodology ensures a self-validating operational environment.
Step 1: Pre-Operational Validation
-
Verify the fume hood face velocity is within the 80–120 fpm range.
-
Self-Validation: Tape a small strip of tissue to the bottom of the sash; it should pull inward steadily without violent fluttering.
Step 2: Dispensing and Weighing
-
Utilize anti-static tools (e.g., ceramic spatulas or grounded metal).
-
Causality: Fine organic powders with halogenated rings can accumulate electrostatic charge. A static spark can aerosolize the powder or, in the presence of solvent vapors, cause ignition ()[6].
-
Weigh the compound directly into a tared, sealable vial inside the hood. Never transport open weigh boats across the laboratory.
Step 3: Reaction Setup
-
Purge the reaction vessel with an inert gas (Nitrogen or Argon) prior to introduction.
-
Causality: An inert atmosphere prevents the oxidative degradation of the amine group and mitigates fire risks associated with organic dust[7].
Spill Response & Disposal Plan
If a spill occurs, do not panic. Follow this logic-driven response plan.
Step 1: Immediate Containment
-
Immediately lower the fume hood sash to maximize exhaust velocity and isolate the area.
-
Critical Warning: Do not use water. Water can exacerbate the spread of lipophilic compounds and will not dissolve the dichlorophenyl moiety ()[8].
Step 2: Absorption & Cleanup
-
Cover the solid spill with a damp, inert absorbent (e.g., sand, silica gel, or vermiculite) to suppress dust generation[6].
-
Carefully sweep the mixture using a non-sparking brush and pan.
Step 3: Waste Segregation
-
Place all recovered material, including contaminated gloves and wipes, into a clearly labeled "Halogenated Organic Solid Waste" container.
-
Causality: The dichlorophenyl group mandates specific high-temperature incineration protocols to prevent the formation of environmental toxins (such as dioxins) during disposal[9].
Operational Logic Visualization
Workflow for handling 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine and spill response.
References
-
Centers for Disease Control and Prevention (CDC). "Medical Management Guidelines for 1,3-Dichlorobenzene." ATSDR. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. DICHLOROPHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. 1,3 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
